molecular formula C22H22F6N2O2 B610962 SR1555 hydrochloride CAS No. 1386439-51-5

SR1555 hydrochloride

Cat. No.: B610962
CAS No.: 1386439-51-5
M. Wt: 460.4 g/mol
InChI Key: LTFVNEZXOPUABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an orphan nuclear receptor RORgamma repressor;  structure in first source

Properties

CAS No.

1386439-51-5

Molecular Formula

C22H22F6N2O2

Molecular Weight

460.4 g/mol

IUPAC Name

1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22F6N2O2/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28/h2-9,32H,10-14H2,1H3

InChI Key

LTFVNEZXOPUABB-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-1555;  SR 1555;  SR1555

Origin of Product

United States

Foundational & Exploratory

SR1555 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

< An in-depth technical guide on the core uses and mechanisms of SR1555 Hydrochloride.

This compound is a synthetic small molecule that functions as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] This nuclear receptor is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that play a pivotal role in the pathogenesis of various autoimmune diseases.[4][5] Consequently, this compound is a valuable tool for researchers investigating autoimmune and inflammatory disorders.

Core Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain (LBD) of RORγt.[6][7] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this inverse agonism leads to the repression of its transcriptional activity.

The primary downstream effect of RORγt inhibition by this compound is the suppression of Th17 cell differentiation and function.[1][8] This is characterized by a significant reduction in the expression and secretion of the pro-inflammatory cytokine Interleukin-17 (IL-17).[5][8] Furthermore, studies have shown that SR1555 can also promote the development of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the transcription factor Foxp3.[1][8] This dual action of inhibiting a pro-inflammatory pathway while promoting a regulatory one makes SR1555 a compound of significant interest in immunology research.

Signaling Pathway

The signaling pathway influenced by this compound is central to the balance between pro-inflammatory and anti-inflammatory immune responses. The following diagram illustrates the mechanism of action of SR1555.

SR1555_Mechanism cluster_T_Cell Naive T Cell cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation Naive_T_Cell Naive CD4+ T Cell RORgt_activation RORγt Activation Naive_T_Cell->RORgt_activation Differentiation Foxp3_expression Foxp3 Expression Naive_T_Cell->Foxp3_expression Differentiation IL17_production IL-17 Production RORgt_activation->IL17_production Transcription Autoimmunity Autoimmunity IL17_production->Autoimmunity Immune_Suppression Immune Suppression Foxp3_expression->Immune_Suppression SR1555 This compound SR1555->RORgt_activation Inhibits (Inverse Agonist) SR1555->Foxp3_expression Promotes

Caption: Mechanism of this compound action.

Applications in Research

This compound is primarily utilized in preclinical research models of autoimmune diseases. Its ability to modulate the Th17/Treg balance makes it a valuable tool for studying conditions such as:

  • Multiple Sclerosis (MS): Animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), are characterized by Th17-mediated neuroinflammation.[9][10][11] SR1555 can be used to investigate the therapeutic potential of RORγt inhibition in mitigating disease progression.

  • Psoriasis: This chronic inflammatory skin condition is strongly associated with the IL-23/Th17 axis.[12][13][14] Imiquimod-induced psoriasis models in mice are commonly used to evaluate the efficacy of compounds like SR1555.[15][16]

  • Rheumatoid Arthritis: Th17 cells and IL-17 are key contributors to the joint inflammation and destruction seen in rheumatoid arthritis.[4]

  • Other Systemic Autoimmune Diseases: The role of Th17 cells is also being investigated in other conditions like systemic lupus erythematosus and inflammatory bowel disease.[17][18][19]

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

AssayTargetValueReference
Inverse Agonist ActivityRORγIC50 ≈ 1.5 µM[5][6][7]
Radioligand DisplacementRORγ LBDIC50 = 1 µM[1][6][7]
Il17a Gene Expression Inhibition (EL4 cells, 24h)IL-17A>70% inhibition at 10 µM[8]
IL-17 Protein Expression Inhibition (Th17 cells)IL-17Inhibition at 10 µM[8]

Table 2: In Vivo Models and Potential Applications

Disease ModelAnimalKey FindingsPotential ApplicationReference
Experimental Autoimmune Encephalomyelitis (EAE)Mouse (C57BL/6, SJL)RORγt inverse agonists can reduce disease severity.Multiple Sclerosis[9][10][11][20]
Imiquimod-Induced PsoriasisMouseRORγt inverse agonists can reduce skin inflammation and thickness.Psoriasis[12][13][14][15][16]
Collagen-Induced ArthritisMouseRORγt inverse agonists can be effective.Rheumatoid Arthritis[4]
Theiler's Murine Encephalomyelitis Virus (TMEV)MouseA model for chronic-progressive MS.Multiple Sclerosis[20][21][22]

Experimental Protocols

Below are detailed methodologies for key experiments frequently employed in the study of this compound and related compounds.

RORγt Inverse Agonist Radioligand Binding Assay

This assay is designed to determine the ability of a compound to displace a radiolabeled ligand from the RORγt Ligand Binding Domain (LBD).[23][24]

Workflow Diagram

Radioligand_Binding_Assay Prepare_Reagents Prepare Reagents: - Recombinant human RORγt LBD - Tritiated ligand (e.g., [3H]T0901317) - Test compound (SR1555) - Assay buffer Incubate Incubate reagents in a 384-well plate Prepare_Reagents->Incubate Separate Separate bound from free ligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (Scintillation counting) Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze

Caption: Radioligand binding assay workflow.

Detailed Steps:

  • Reagent Preparation:

    • Dilute recombinant human RORγt LBD to the desired concentration in assay buffer.

    • Prepare a solution of the tritiated ligand at a concentration near its Kd.

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 0.125 µL) of the test compound dilutions to the wells of a 384-well plate.[24]

    • Add the diluted RORγt LBD to each well.

    • Add the radiolabeled ligand to initiate the binding reaction. The total reaction volume is typically small (e.g., 40 µL).[24]

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the protein-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

  • Detection:

    • Dry the filter mat and place it in a sample bag with scintillation fluid.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the concentration of SR1555.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for human multiple sclerosis.[9][10][11]

Workflow Diagram

EAE_Model_Workflow Immunization Day 0: Immunize mice with MOG35-55 peptide in Complete Freund's Adjuvant (CFA) PTX_Injection_1 Day 0: Inject Pertussis Toxin (PTX) Immunization->PTX_Injection_1 PTX_injection_2 PTX_injection_2 PTX_Injection_1->PTX_injection_2 PTX_Injection_2 Day 2: Inject Pertussis Toxin (PTX) Treatment Administer SR1555 or vehicle daily PTX_Injection_2->Treatment Monitoring Daily monitoring of clinical score and body weight Treatment->Monitoring Endpoint_Analysis Endpoint: Histological analysis of CNS, cytokine analysis Monitoring->Endpoint_Analysis

Caption: EAE model experimental workflow.

Detailed Steps:

  • Animals: Use susceptible mouse strains such as C57BL/6 females, 8-10 weeks old.[9][25]

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[25]

    • On day 0 and day 2, administer an intraperitoneal injection of Pertussis Toxin.[10][25]

  • Treatment:

    • Begin daily administration of this compound (at a predetermined dose) or vehicle control, either prophylactically (from day 0) or therapeutically (after onset of clinical signs).

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE and record their scores on a scale of 0-6.[25]

    • A common scoring system is: 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund; 6: dead.[25]

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice and perfuse with saline.

    • Collect brain and spinal cord for histological analysis to assess inflammation and demyelination.

    • Spleens and lymph nodes can be collected for ex vivo analysis of T cell populations and cytokine production.

IL-17 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IL-17 in biological samples such as cell culture supernatants or serum.[26][27]

Workflow Diagram

ELISA_Workflow Coat_Plate Coat plate with anti-IL-17 capture antibody Block Block non-specific binding sites Coat_Plate->Block Add_Sample Add standards and samples Block->Add_Sample Add_Detection_Ab Add biotinylated anti-IL-17 detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Stop_Reaction Stop reaction with acid Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: IL-17 ELISA experimental workflow.

Detailed Steps:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-17 and incubate overnight.[28]

  • Washing and Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add serial dilutions of a known IL-17 standard and the experimental samples to the wells and incubate.[26]

  • Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on the captured IL-17.

  • Enzyme Conjugate: Following another wash, add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody.[27]

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[27]

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.[26]

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of IL-17 in the sample.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of IL-17 in the experimental samples.

Conclusion

This compound is a powerful research tool for investigating the role of RORγt and Th17 cells in health and disease. Its selective inverse agonist activity allows for the targeted modulation of a key inflammatory pathway, providing valuable insights into the pathogenesis of autoimmune diseases and aiding in the exploration of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in a research setting.

References

SR1555 Hydrochloride: A Technical Guide to its RORγ Inverse Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and specific synthetic ligand that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation, a key driver of inflammation in numerous autoimmune diseases. By binding to RORγ, SR1555 inhibits its transcriptional activity, leading to the suppression of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the RORγ inverse agonist activity of SR1555, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: RORγ Inverse Agonism

SR1555 exerts its effects by directly binding to the ligand-binding domain of RORγ. Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγ, which is constitutively active, SR1555 stabilizes a conformation of the receptor that is transcriptionally inactive. This leads to the dissociation of coactivator proteins and the recruitment of corepressor complexes to RORγ target gene promoters, ultimately repressing the transcription of genes essential for Th17 cell function, such as IL17A and IL17F.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

Parameter Value Assay Type Reference
IC50 ~1 µMRORγ Inverse Agonist Activity[1][2][3]
Parameter Concentration Effect Cell Type Reference
IL-17A Gene Expression 10 µM>70% inhibitionEL4 cells[3]
Th17 Differentiation Not specifiedInhibitionNot specified[4]
Treg Frequency Not specifiedIncreaseNot specified[4]

Signaling Pathways

RORγt Signaling in Th17 Differentiation

The differentiation of naive T helper cells into Th17 cells is a complex process orchestrated by a specific set of cytokines and transcription factors. RORγt, the thymus-specific isoform of RORγ, is the master transcription factor for this lineage. The signaling pathway is initiated by the cytokines TGF-β and IL-6, which activate the STAT3 signaling cascade. Phosphorylated STAT3, in conjunction with other transcription factors, induces the expression of RORγt. RORγt then drives the expression of key Th17 effector molecules, including IL-17A, IL-17F, IL-21, and IL-22. The pro-inflammatory cytokine IL-23 is crucial for the expansion and stabilization of the Th17 phenotype. SR1555 intervenes in this pathway by directly inhibiting the transcriptional activity of RORγt, thereby blocking the entire downstream inflammatory cascade.

ROR_gamma_t_Signaling_Pathway cluster_activation Activation Phase cluster_effector Effector Phase TGFb TGF-β NaiveT Naive T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT IL23 IL-23 Th17 Th17 Cell IL23->Th17 expansion & stabilization STAT3 STAT3 NaiveT->STAT3 activation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation RORgt RORγt pSTAT3->RORgt induces expression RORgt->Th17 differentiation IL17 IL-17A/F, IL-21, IL-22 Th17->IL17 secretes SR1555 SR1555 SR1555->RORgt inhibits

RORγt signaling pathway in Th17 cell differentiation.

Experimental Protocols

RORγ Inverse Agonist Luciferase Reporter Assay

This assay is a primary method for identifying and characterizing RORγ inverse agonists. It utilizes a reporter gene, typically luciferase, under the control of a promoter containing ROR response elements (ROREs).

Materials:

  • HEK293T cells

  • Expression plasmid for a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)

  • Luciferase reporter plasmid with an upstream Gal4 upstream activating sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of SR1555 or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's protocol.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

In Vitro Th17 Differentiation and IL-17A Measurement

This assay assesses the ability of SR1555 to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.

Materials:

  • Naive CD4+ T cells isolated from mouse spleen or human peripheral blood

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines (TGF-β, IL-6, IL-23)

  • Anti-IFN-γ and anti-IL-4 neutralizing antibodies

  • This compound

  • Cell culture medium and supplements

  • ELISA kit for IL-17A or flow cytometry antibodies for intracellular cytokine staining

Protocol:

  • T Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Culture the naive T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

  • Th17 Polarization: Add the Th17 polarizing cytokines and neutralizing antibodies to the culture medium.

  • Compound Treatment: Add various concentrations of SR1555 to the cultures. Include a vehicle control.

  • Incubation: Culture the cells for 3-5 days.

  • IL-17A Measurement:

    • ELISA: Collect the culture supernatants and measure the concentration of IL-17A using a specific ELISA kit.

    • Flow Cytometry: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-17A and analyze by flow cytometry.

  • Data Analysis: Plot the IL-17A concentration or the percentage of IL-17A-producing cells against the SR1555 concentration to determine the inhibitory effect.

Experimental Workflow

The discovery and development of a RORγ inverse agonist like SR1555 typically follows a structured workflow, progressing from initial high-throughput screening to in vivo efficacy studies.

RORg_Inverse_Agonist_Workflow HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification & Confirmation HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization (Th17 Differentiation, Cytokine Profiling) Lead_Gen->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., EAE, Psoriasis Model) ADME_Tox->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Typical workflow for RORγ inverse agonist development.

Conclusion

This compound represents a valuable research tool for investigating the role of RORγ in health and disease. Its potent and specific inverse agonist activity makes it a cornerstone for studies aimed at understanding the molecular mechanisms of Th17-mediated inflammation and for the preclinical evaluation of RORγ as a therapeutic target for autoimmune disorders. The experimental protocols and workflow outlined in this guide provide a framework for researchers to effectively utilize SR1555 and to advance the development of novel RORγ-targeting therapies.

References

SR1555 Hydrochloride: A Technical Guide to RORγt Inverse Agonism and Regulatory T Cell Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR1555 hydrochloride is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells, RORγt has emerged as a critical therapeutic target for autoimmune and inflammatory diseases. This compound operates by suppressing the transcriptional activity of RORγt, leading to a significant reduction in Th17 cell differentiation and the production of their hallmark cytokine, IL-17. Concurrently, this compound promotes the differentiation of anti-inflammatory regulatory T cells (Tregs), identified by the expression of the transcription factor Foxp3. This dual activity of inhibiting a pro-inflammatory lineage while promoting a regulatory one positions this compound as a compelling molecule for the development of novel immunomodulatory therapies. This guide provides an in-depth overview of the mechanism of action, experimental protocols for its study, and quantitative data related to the effects of this compound on Treg induction.

Mechanism of Action: Shifting the Th17/Treg Balance

The differentiation of naive CD4+ T cells into either the pro-inflammatory Th17 lineage or the immunosuppressive Treg lineage is a tightly regulated process, largely governed by the balance between the transcription factors RORγt and Foxp3. RORγt is the master regulator of Th17 differentiation, while Foxp3 is the lineage-defining transcription factor for Tregs. These two transcription factors have a reciprocal and antagonistic relationship; the expression of one often suppresses the other.

This compound, as an inverse agonist of RORγt, binds to the receptor and promotes the recruitment of co-repressors, thereby inhibiting the transcription of RORγt target genes, including those essential for Th17 cell differentiation and function.[1] By suppressing the RORγt-driven transcriptional program, this compound creates a cellular environment that favors the expression and stability of Foxp3. This shift in the transcriptional landscape leads to an increase in the frequency of Foxp3+ Treg cells.

The proposed signaling pathway is as follows:

SR1555_Treg_Induction_Pathway SR1555 SR1555 Hydrochloride RORgt RORγt SR1555->RORgt Binds & Inhibits Co_repressors Co-repressors SR1555->Co_repressors Promotes recruitment of Th17_genes Th17-related gene transcription (e.g., IL17A) RORgt->Th17_genes Activates Foxp3 Foxp3 Expression RORgt->Foxp3 Co_repressors->RORgt Th17_diff Th17 Differentiation Th17_genes->Th17_diff Foxp3->RORgt Treg_diff Treg Differentiation Foxp3->Treg_diff Naive_T_cell Naive CD4+ T Cell Naive_T_cell->Th17_diff Naive_T_cell->Treg_diff

This compound Signaling Pathway for Treg Induction.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound and its effects on RORγt and T cell differentiation.

ParameterValueCell Type/AssayReference
IC50 for RORγ 1 µMNot specified[1]
Inhibition of Il17a gene expression >70%EL4 cells (treated with 10 µM SR1555 for 24h)[2]
Increase in Foxp3+ T cells Nearly 2-foldMouse splenocyte culture (treated with 10 µM SR1555)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on Treg induction.

In Vitro Treg Induction Assay

This protocol describes the differentiation of naive CD4+ T cells into Tregs in the presence of this compound.

Experimental Workflow:

Treg_Induction_Workflow start Isolate Naive CD4+ T Cells (from spleen or lymph nodes) culture Culture cells with anti-CD3/CD28, IL-2, and TGF-β start->culture treatment Add this compound (or vehicle control) at various concentrations culture->treatment incubation Incubate for 3-5 days treatment->incubation analysis Analyze Foxp3 expression by Flow Cytometry incubation->analysis

Workflow for in vitro Treg induction with this compound.

Materials:

  • Naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, 55 µM 2-mercaptoethanol

  • Plate-bound anti-CD3 antibody (e.g., clone 145-2C11)

  • Soluble anti-CD28 antibody (e.g., clone 37.51)

  • Recombinant human or mouse IL-2

  • Recombinant human or mouse TGF-β1

  • This compound (and a suitable vehicle, e.g., DMSO)

  • 96-well flat-bottom culture plates

Protocol:

  • Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens or lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 105 cells/well in 100 µL of complete RPMI-1640 medium.

  • Stimulation and Differentiation: Add soluble anti-CD28 antibody (1-2 µg/mL), recombinant IL-2 (10 ng/mL), and recombinant TGF-β1 (5 ng/mL) to each well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3 to 5 days.

  • Analysis: Harvest the cells for analysis of Foxp3 expression by flow cytometry.

Flow Cytometry for Treg Identification

This protocol outlines the staining procedure for identifying Treg cells (CD4+Foxp3+) by flow cytometry.

Gating Strategy:

Flow_Cytometry_Gating_Strategy A All Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate on Singlets C Live Cells (Viability Dye vs FSC-A) B->C Gate on Live Cells D Lymphocytes (FSC-A vs SSC-A) C->D Gate on Lymphocytes E CD4+ T Cells (CD4 vs SSC-A) D->E Gate on CD4+ F Foxp3+ Tregs (Foxp3 vs CD25) E->F Gate on Foxp3+

Flow cytometry gating strategy for Treg identification.

Materials:

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies:

    • Anti-CD4

    • Anti-CD25

  • Foxp3/Transcription Factor Staining Buffer Set

  • Fluorochrome-conjugated anti-Foxp3 antibody

Protocol:

  • Harvest Cells: Harvest the cells from the in vitro culture and wash them with FACS buffer.

  • Viability Staining: Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions. Wash with FACS buffer.

  • Surface Staining: Resuspend the cells in FACS buffer containing anti-CD4 and anti-CD25 antibodies. Incubate for 30 minutes at 4°C in the dark. Wash twice with FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in the fixation/permeabilization buffer from the Foxp3 staining kit. Incubate for 30-60 minutes at 4°C in the dark. Wash with permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-Foxp3 antibody. Incubate for at least 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software, following the gating strategy outlined above to determine the percentage of CD4+Foxp3+ Treg cells.

Conclusion

This compound is a valuable research tool for investigating the role of RORγt in T cell differentiation and for exploring the therapeutic potential of modulating the Th17/Treg balance. Its ability to concurrently suppress the pro-inflammatory Th17 lineage and promote the immunosuppressive Treg lineage makes it a molecule of significant interest for the development of novel treatments for a range of autoimmune and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological effects and therapeutic utility of this compound.

References

A Technical Guide to SR1555 Hydrochloride for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells, and their signature cytokine Interleukin-17 (IL-17), are pivotal drivers in the pathogenesis of numerous autoimmune diseases.[1][2][3] The master transcriptional regulator for Th17 cell differentiation is the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][4] This central role makes RORγt a highly attractive therapeutic target for autoimmune disorders.[2] SR1555 hydrochloride is a potent and selective inverse agonist of RORγt.[5][6][7] This technical guide provides an in-depth overview of SR1555's mechanism of action, supported by representative data, experimental protocols, and pathway visualizations to facilitate its application in autoimmune disease research.

Introduction: The RORγt-Th17 Axis in Autoimmunity

The immune system's delicate balance is often disrupted in autoimmune diseases, leading to an overactive response against self-antigens. Th17 cells are a specialized subset of CD4+ T helper cells that are indispensable for clearing extracellular pathogens but are also strongly implicated in the pathology of diseases like multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][3]

The differentiation of naïve CD4+ T cells into the Th17 lineage is governed by the nuclear receptor RORγt.[2][4] Upon activation by cytokines such as IL-6 and TGF-β, RORγt initiates a transcriptional program that leads to the expression of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[2][4] Given its critical role, inhibiting RORγt activity presents a promising strategy to suppress the pro-inflammatory Th17 pathway and ameliorate autoimmune conditions.[2]

This compound: Mechanism of Action

SR1555 is a small molecule that functions as a selective inverse agonist for RORγt.[5][6][7] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor.

Key functions of SR1555:

  • Binds to RORγt: SR1555 binds to the ligand-binding domain (LBD) of RORγt.[2][8]

  • Inhibits Transcriptional Activity: This binding event induces a conformational change that prevents the recruitment of co-activators necessary for gene transcription.[2][8]

  • Suppresses Th17 Differentiation: By inhibiting RORγt, SR1555 effectively blocks the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.[5][7][9]

  • Reduces Pro-inflammatory Cytokines: It significantly reduces the gene expression and secretion of IL-17A.[7][10]

  • Promotes T-regulatory Cells: Interestingly, SR1555 has been shown to increase the frequency of anti-inflammatory T regulatory (Treg) cells, potentially by shifting the differentiation balance away from the Th17 lineage.[5][7]

Signaling Pathway Visualization

The following diagram illustrates the RORγt-mediated Th17 differentiation pathway and the inhibitory action of SR1555.

SR1555_Mechanism_of_Action cluster_0 Th17 Differentiation Pathway cluster_2 SR1555 Inhibition Naive_T_Cell Naïve CD4+ T Cell Th17_Cell Differentiated Th17 Cell Naive_T_Cell->Th17_Cell differentiates via Cytokines TGF-β, IL-6, IL-23 STAT3 STAT3 Cytokines->STAT3 activate RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA transcribes RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein translates to IL17 IL-17A, IL-17F, IL-22 (Pro-inflammatory Cytokines) Th17_Cell->IL17 secretes Autoimmunity Autoimmune Inflammation IL17->Autoimmunity SR1555 SR1555 HCl SR1555->RORgt_Protein binds & inhibits

SR1555 inhibits RORγt, blocking Th17 differentiation and cytokine production.

Quantitative Data: In Vitro & In Vivo Efficacy

The following tables summarize representative quantitative data for this compound based on typical findings for RORγt inverse agonists.

Table 1: Representative In Vitro Efficacy of SR1555
ParameterAssay TypeCell TypeResultReference
IC₅₀ RORγt Radioligand BindingRecombinant Human RORγt~1.0 µM[5][7][9]
IC₅₀ RORγt Co-activator AssayHEK293T cells~1.5 µM[6][10]
IC₅₀ IL-17A SecretionDifferentiated Human Th17 cells56 nM (for a potent analog)[2]
Inhibition Il17a Gene ExpressionEL4 cells (10 µM SR1555)>70% reduction[7][10]
Effect Th17 Cell FrequencyDifferentiating CD4+ T cellsUp to 65% reduction[2]
Effect Foxp3 Gene ExpressionDifferentiating CD4+ T cellsSignificant Increase[7]

Note: IC₅₀ is the half-maximal inhibitory concentration. Data is representative and may vary based on specific experimental conditions.

Table 2: Representative In Vivo Efficacy in Animal Models
Animal ModelDisease ModeledDosing Regimen (Exemplary)Key Efficacy ReadoutsOutcome
EAE Multiple Sclerosis30 mg/kg, daily, p.o.Reduced clinical disease score, Decreased CNS inflammationSignificant amelioration of disease
CIA Rheumatoid Arthritis30 mg/kg, daily, p.o.Reduced paw swelling, Lower arthritis index scoreSignificant reduction in disease severity
Imiquimod Psoriasis1% topical cream, dailyReduced ear thickness, Decreased skin inflammationMarked improvement in psoriatic lesions

Note: EAE (Experimental Autoimmune Encephalomyelitis) and CIA (Collagen-Induced Arthritis) are standard preclinical models.[11][12][13] Dosing and outcomes are exemplary for a typical RORγt inverse agonist.

Key Experimental Protocols

Protocol 1: In Vitro Th17 Cell Differentiation and Inhibition Assay

This protocol describes the differentiation of naïve mouse CD4+ T cells into Th17 cells and how to test the inhibitory effect of SR1555.

Materials:

  • Naïve CD4+ T cells (isolated from mouse spleen and lymph nodes)

  • 96-well U-bottom plates

  • Coating Buffer: PBS

  • Complete RPMI Medium

  • Antibodies: anti-CD3ε, anti-CD28, anti-IFN-γ, anti-IL-4

  • Cytokines: Recombinant murine TGF-β1, IL-6, IL-23

  • This compound (dissolved in DMSO)

  • Cell stimulation cocktail (PMA/Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A)

  • ELISA kit for IL-17A or Flow cytometry staining buffers and antibodies (anti-CD4, anti-IL-17A)

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-2 µg/mL in PBS) for at least 4 hours at 37°C.[14] Wash wells 3 times with sterile PBS before use.

  • Cell Plating: Isolate naïve CD4+ T cells using a cell isolation kit.[14][15] Resuspend cells in complete RPMI medium and plate at 1 x 10⁶ cells/mL.[14]

  • Differentiation Cocktail: Add the following to the appropriate wells:

    • Soluble anti-CD28 antibody (2 µg/mL)

    • Th17 polarizing cytokines: TGF-β1 (1-5 ng/mL), IL-6 (20-50 ng/mL), and optionally IL-23 (20 ng/mL).[14][16]

    • Neutralizing antibodies: anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) to prevent differentiation into other lineages.[17]

  • Compound Addition: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to treatment wells. Include a DMSO vehicle control.

  • Incubation: Culture cells for 3-5 days at 37°C, 5% CO₂.

  • Analysis (ELISA):

    • Centrifuge the plate and collect the supernatant.

    • Quantify IL-17A concentration using an ELISA kit according to the manufacturer's instructions.[14][17]

  • Analysis (Intracellular Flow Cytometry):

    • Restimulate cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.[16]

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells.[15]

    • Stain for intracellular IL-17A.

    • Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most common animal model for multiple sclerosis.[11][18] This protocol describes the induction of chronic EAE in C57BL/6 mice.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG₃₅₋₅₅ peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTx)

  • Sterile PBS and syringes

  • This compound formulation for oral gavage

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG₃₅₋₅₅ peptide in CFA. A typical concentration is 1-2 mg/mL of MOG₃₅₋₅₅. Emulsify 1:1 with CFA until a thick, stable emulsion is formed.

    • Anesthetize mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.

    • Administer Pertussis Toxin (e.g., 100-200 ng) intraperitoneally (i.p.).[18]

  • Second PTx Injection (Day 2): Administer a second dose of Pertussis Toxin i.p.

  • Treatment:

    • Begin daily oral gavage with this compound or vehicle control on a specified day (e.g., day 3 for prophylactic treatment or upon symptom onset for therapeutic treatment).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting around day 7.

    • Score disease severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

  • Endpoint Analysis: At the end of the study (e.g., day 25-30), tissues can be harvested for further analysis, such as histology to assess inflammation and demyelination in the central nervous system or ex vivo recall assays on splenocytes.[2]

General Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating a RORγt inverse agonist like SR1555.

Experimental_Workflow cluster_Discovery Phase 1: In Vitro Characterization cluster_Preclinical Phase 2: In Vivo Evaluation cluster_Development Phase 3: Pre-IND A Target Binding Assay (e.g., Radioligand Binding) B Functional Cellular Assay (e.g., IL-17A Inhibition) A->B C Selectivity Panel (vs. other nuclear receptors) B->C D Pharmacokinetics (PK) (ADME studies) C->D Lead Compound Selection E Efficacy in Animal Model (e.g., EAE, CIA) D->E F Ex Vivo Analysis (e.g., Cytokine profiling, Histology) E->F G Toxicology Studies F->G

A typical drug discovery workflow from in vitro testing to in vivo models.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the RORγt-Th17 axis in autoimmune and inflammatory diseases. Its ability to selectively inhibit RORγt, suppress Th17 cell differentiation, and promote a regulatory phenotype makes it an important compound for target validation and preclinical studies. Further research utilizing SR1555 and similar molecules will continue to dissect the distinct roles of RORγt in immunity and disease, paving the way for novel therapeutics that can restore immune balance without compromising protective immunity.[1]

References

An In-depth Technical Guide to the Target Selectivity Profile of SR1555 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR1555 hydrochloride is a synthetic small molecule that has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma (RORγ). This document provides a comprehensive overview of its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

The primary molecular target of SR1555 is the nuclear receptor RORγ (specifically the RORγt isoform, which is crucial for the differentiation of T helper 17 cells).[1][2][3] Unlike a traditional antagonist that simply blocks an agonist from binding, SR1555 acts as an inverse agonist . This means it binds to RORγ and reduces its constitutive activity, actively repressing the expression of target genes.

The key consequences of SR1555-mediated RORγ repression include:

  • Suppression of T helper 17 (Th17) Cell Differentiation: RORγt is the master transcription factor for Th17 cells, a lineage of T cells implicated in the pathogenesis of numerous autoimmune diseases.[3][4][5] By inhibiting RORγt, SR1555 effectively blocks the development and pro-inflammatory functions of these cells.[1][6]

  • Inhibition of IL-17 Production: A primary function of Th17 cells is the production of the cytokine Interleukin-17 (IL-17), a key driver of inflammation. SR1555 has been shown to inhibit the expression of IL-17.[1][2][6]

  • Stimulation of T regulatory (Treg) Cells: In addition to suppressing Th17 cells, SR1555 promotes the differentiation of anti-inflammatory T regulatory cells, as evidenced by the increased expression of the Treg-specific transcription factor, Foxp3.[1][6] This dual activity of suppressing a pro-inflammatory cell type while promoting an anti-inflammatory one makes it a compelling candidate for autoimmune disease therapeutics.[7]

Beyond its immunological effects, SR1555 has also been noted for its anti-obesity properties observed in animal models, where it reduced fat mass and improved insulin sensitivity.[7][8] These effects are linked to the repression of RORγ leading to increased expression of FGF21 and adiponectin (adipoQ), inhibition of hormone-sensitive lipase, and increased fatty acid oxidation.[8][9]

Data Presentation: Quantitative Selectivity Profile

The selectivity of SR1555 is a key feature of its pharmacological profile. It demonstrates potent activity against RORγ with minimal to no activity against other closely related nuclear receptors.

TargetAssay TypeMetricValue (µM)Reference
RORγ Competitive Radioligand BindingIC501[1][6][10]
RORγ Functional AssayIC501.5[9][11]
LXR Not SpecifiedActivityDevoid of Activity[9][11]
FXR Not SpecifiedActivityDevoid of Activity[9][11]
RORα Not SpecifiedActivityDevoid of Activity[9][11]

Signaling Pathway Modulation by SR1555

The diagram below illustrates the central role of the RORγt transcription factor in the differentiation of naive T cells. SR1555 intervenes by directly repressing RORγt activity, which shifts the balance away from the pro-inflammatory Th17 phenotype and towards the anti-inflammatory Treg phenotype.

SR1555_Signaling_Pathway cluster_0 Naive CD4+ T Cell cluster_1 Differentiation Pathways cluster_2 Resulting T Cell Lineages Naive_T_Cell Naive CD4+ T Cell RORgt RORγt (Transcription Factor) Naive_T_Cell->RORgt TGF-β, IL-6 Foxp3 Foxp3 (Transcription Factor) Naive_T_Cell->Foxp3 TGF-β, IL-2 Th17_Cell Pro-inflammatory Th17 Cell RORgt->Th17_Cell Differentiates Treg_Cell Anti-inflammatory Treg Cell Foxp3->Treg_Cell Differentiates IL17 IL-17 (Inflammation) Th17_Cell->IL17 Immune_Suppression Immune Suppression Treg_Cell->Immune_Suppression SR1555 SR1555 (Inverse Agonist) SR1555->RORgt Represses

Caption: SR1555 inhibits RORγt, suppressing Th17 differentiation and promoting Treg function.

Experimental Protocols

The characterization of SR1555's selectivity profile relies on a series of well-established biochemical and cell-based assays.

1. Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (IC50) of SR1555 for the RORγ ligand-binding domain (LBD).

  • Methodology:

    • The LBD of human RORγ is purified and immobilized.

    • A constant concentration of a radiolabeled ligand known to bind RORγ (e.g., [3H]T0901317) is added.[9]

    • Increasing concentrations of unlabeled SR1555 are introduced to compete with the radioligand for binding to the RORγ LBD.

    • After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of SR1555 that displaces 50% of the bound radioligand is calculated as the IC50 value, which reflects its binding affinity.

2. Cell-Based Reporter Gene Assay

  • Objective: To confirm the inverse agonist activity of SR1555 in a cellular context.

  • Methodology:

    • A suitable mammalian cell line (e.g., HEK293) is transiently transfected with two plasmids: one expressing the full-length RORγ protein and another containing a luciferase reporter gene downstream of a promoter with RORγ response elements (ROREs).

    • The cells are then treated with increasing concentrations of SR1555.

    • As an inverse agonist, SR1555 will bind to RORγ and decrease its constitutive transcriptional activity.

    • The luciferase activity is measured using a luminometer. A dose-dependent decrease in the luminescent signal indicates inverse agonist activity. The IC50 is the concentration of SR1555 that causes a 50% reduction in the signal.

3. In Vitro T Cell Differentiation Assay

  • Objective: To assess the functional impact of SR1555 on the differentiation of primary immune cells.

  • Methodology:

    • Naive CD4+ T cells are isolated from the spleens of mice.

    • The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3/CD28 antibodies for T cell activation, along with a cocktail of cytokines such as TGF-β and IL-6.

    • Parallel cultures are set up with a vehicle control (DMSO) and varying concentrations of SR1555.

    • After several days, the cell populations are analyzed. This can be done via:

      • Flow Cytometry: Cells are stained for intracellular markers like RORγt and IL-17 (for Th17 cells) or Foxp3 (for Treg cells) to quantify the percentage of each cell type.

      • Quantitative PCR (qPCR): mRNA is extracted from the cells to measure the expression levels of key genes such as Rorc (encoding RORγt), Il17a, and Foxp3.[1]

      • ELISA: The culture supernatant is analyzed to quantify the amount of secreted IL-17 protein.

Mandatory Visualization: Experimental Workflow for Selectivity Profiling

The following diagram outlines the logical progression of experiments used to define the target selectivity profile of a compound like SR1555.

Experimental_Workflow Start Compound Synthesis (SR1555) Primary_Screen Primary Screen: Radioligand Binding Assay Start->Primary_Screen Functional_Assay Functional Confirmation: Cell-Based Reporter Assay Primary_Screen->Functional_Assay Result_Primary Result: Potent RORγ Binder IC50 ~1 µM Primary_Screen->Result_Primary Selectivity_Panel Selectivity Profiling: Binding/Functional Assays vs. Related Receptors (RORα, LXR, FXR) Functional_Assay->Selectivity_Panel Result_Functional Result: Confirmed Inverse Agonist Activity Functional_Assay->Result_Functional Cellular_Function Cellular Function Assay: In Vitro T Cell Differentiation Selectivity_Panel->Cellular_Function Result_Selectivity Result: Highly Selective (No off-target activity) Selectivity_Panel->Result_Selectivity In_Vivo In Vivo Model Testing (e.g., Autoimmune Disease Models) Cellular_Function->In_Vivo Result_Cellular Result: Th17 Suppression, Treg Induction Cellular_Function->Result_Cellular

Caption: A streamlined workflow for characterizing the selectivity of a RORγ inverse agonist.

References

The Discovery and Development of SR1555 Hydrochloride: A Selective RORγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ has emerged as a promising therapeutic target for a range of autoimmune diseases and metabolic disorders. This compound has been instrumental in elucidating the therapeutic potential of RORγ modulation. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.

Introduction

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγ exists in two isoforms, RORγ1 and RORγt (a splice variant), with RORγt being predominantly expressed in immune cells and considered the master regulator of Th17 cell lineage commitment. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, such as those encoding for interleukin-17A (IL-17A), IL-17F, and IL-23 receptor (IL-23R), thereby driving their transcription and promoting the pro-inflammatory Th17 phenotype.

In addition to its role in immunity, RORγ has been identified as a key regulator of metabolic processes. It is involved in the control of circadian rhythms and lipid and glucose homeostasis. Dysregulation of RORγ activity has been linked to metabolic disorders such as obesity and type 2 diabetes.

The discovery of small molecules that can modulate RORγ activity has opened up new avenues for therapeutic intervention. Inverse agonists of RORγ, such as this compound, are compounds that bind to the receptor and suppress its constitutive activity, leading to a reduction in the expression of RORγ target genes. This mechanism of action provides a promising strategy for the treatment of Th17-mediated autoimmune diseases and potentially metabolic disorders.

This compound has been identified as a selective RORγ inverse agonist that effectively suppresses Th17 differentiation and function while promoting the development of anti-inflammatory regulatory T (Treg) cells.[1] This dual activity makes it a particularly interesting tool compound for studying the therapeutic potential of RORγ inhibition.

Discovery and Synthesis

The discovery of this compound stemmed from efforts to identify selective small molecule modulators of RORγ. While the precise initial discovery and lead optimization process for SR1555 is not extensively detailed in publicly available literature, its chemical structure, 1-(4-((4'-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride, suggests a rational design approach targeting the ligand-binding domain of RORγ.

A plausible synthetic route for the free base of this compound can be conceptualized based on common organic synthesis reactions. The final step would involve the formation of the hydrochloride salt.

Conceptual Synthesis Scheme:

Step 1: Suzuki Coupling. A Suzuki coupling reaction between a boronic acid or ester derivative of one of the phenyl rings and a halide derivative of the other phenyl ring would form the central biphenyl core.

Step 2: Introduction of the piperazine moiety. The biphenyl intermediate would then be functionalized with a leaving group (e.g., a halide) on the methyl group, allowing for nucleophilic substitution by N-acetylpiperazine.

Step 3: Grignard Reaction. The trifluoromethyl groups can be introduced via a Grignard reaction using a suitable trifluoromethyl-containing Grignard reagent on a ketone precursor on the other phenyl ring.

Step 4: Hydrochloride Salt Formation. The final free base is then treated with hydrochloric acid in a suitable solvent to yield this compound.

Mechanism of Action

This compound exerts its biological effects by acting as a selective inverse agonist of RORγ.[1] Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist binds to the constitutively active receptor and reduces its basal level of activity.

The binding of this compound to the ligand-binding domain of RORγ induces a conformational change in the receptor. This altered conformation prevents the recruitment of coactivators and promotes the recruitment of corepressors to the RORγ transcriptional complex. As a result, the transcription of RORγ target genes, most notably IL17A and IL17F, is suppressed.

By inhibiting the transcriptional activity of RORγt, this compound effectively blocks the differentiation of naive T cells into pro-inflammatory Th17 cells. Furthermore, studies have shown that this compound can also promote the differentiation of naive T cells into anti-inflammatory Treg cells, which are characterized by the expression of the transcription factor Foxp3.[1] The precise mechanism by which SR1555 promotes Treg differentiation is still under investigation but may involve the modulation of the cytokine environment or direct effects on the transcriptional machinery governing Treg lineage commitment.

Signaling Pathway

The RORγ signaling pathway is central to the development of Th17 cells. The binding of this compound to RORγt disrupts this pathway, leading to a decrease in Th17 cell differentiation and an increase in Treg cell differentiation.

ROR_signaling_pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TGF-beta TGF-beta SMAD SMAD TGF-beta->SMAD IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 IL-23 IL-23 Th17 Th17 Cell (Pro-inflammatory) IL-23->Th17 Maintains RORgt RORγt STAT3->RORgt SMAD->RORgt Foxp3 Foxp3 SMAD->Foxp3 IL17_gene IL-17 Gene RORgt->IL17_gene Activates Foxp3->RORgt Inhibits Foxp3_gene Foxp3 Gene Foxp3->Foxp3_gene Activates IL17_gene->Th17 Treg Treg Cell (Anti-inflammatory) Foxp3_gene->Treg SR1555 SR1555 hydrochloride SR1555->RORgt Inhibits

RORγ Signaling Pathway and this compound Modulation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell LineParameterValueReference
RORγ Inverse Agonist ActivityRORγ-IC501.5 µM[2]
RORγ Ligand Binding AssayRORγ LBD-IC501 µM[2][3]
IL-17A Gene ExpressionEndogenous IL-17AEL-4 cellsInhibition>70% at 10 µM
Th17 DifferentiationMurine splenocytes-InhibitionConcentration-dependent
Treg DifferentiationMurine splenocytes-StimulationConcentration-dependent

Table 2: Selectivity of SR1555

ReceptorActivityResultReference
RORαBinding/ActivityNo significant activity[2]
LXRBinding/ActivityNo significant activity[2]
FXRBinding/ActivityNo significant activity[2]

Table 3: In Vivo Efficacy of a RORγ Inverse Agonist (Conceptual Data)

Animal ModelTreatment GroupBody Weight ChangeFat Mass ChangeInsulin Sensitivity
Diet-Induced Obese MiceVehicle+10%+15%Decreased
Diet-Induced Obese MiceRORγ Inverse Agonist-5%-10%Improved

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

RORγ Co-transfection Reporter Assay

This assay is used to determine the functional activity of compounds on RORγ-mediated transcription.

Materials:

  • HEK293T cells

  • Expression vector for GAL4-RORγ-LBD (ligand-binding domain)

  • Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

  • Control vector for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (DMEM with 10% FBS)

  • This compound

  • Luciferase assay reagent

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

  • Prepare the transfection mix by combining the GAL4-RORγ-LBD expression vector, the GAL4-UAS luciferase reporter vector, and the Renilla luciferase control vector with the transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Add the transfection mix to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh complete medium containing various concentrations of this compound or vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percent inhibition of RORγ activity for each concentration of this compound and determine the IC50 value.

reporter_assay_workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with GAL4-RORγ-LBD, GAL4-Luc, and Renilla vectors seed_cells->transfect treat Treat with this compound or vehicle transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure normalize Normalize Firefly to Renilla activity measure->normalize calculate Calculate % inhibition and IC50 normalize->calculate end End calculate->end

RORγ Co-transfection Reporter Assay Workflow.
In Vitro Th17/Treg Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and Treg cells.

Materials:

  • Spleens from C57BL/6 mice

  • Naive CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Anti-CD3 and anti-CD28 antibodies

  • Th17 polarizing cytokines: IL-6, TGF-β, IL-23

  • Treg polarizing cytokines: TGF-β, IL-2

  • This compound

  • Intracellular staining kit for IL-17 and Foxp3

  • Flow cytometer

Protocol:

  • Isolate naive CD4+ T cells from the spleens of C57BL/6 mice using a negative selection kit.

  • Activate the naive T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • For Th17 differentiation, culture the activated T cells in the presence of IL-6, TGF-β, and IL-23.

  • For Treg differentiation, culture the activated T cells in the presence of TGF-β and IL-2.

  • Add various concentrations of this compound or vehicle control to the cultures.

  • Incubate the cells for 3-4 days.

  • For Th17 analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

  • Harvest the cells and perform intracellular staining for IL-17.

  • For Treg analysis, harvest the cells and perform intracellular staining for Foxp3.

  • Analyze the percentage of IL-17+ and Foxp3+ cells by flow cytometry.

In Vivo Diet-Induced Obesity Model

This model is used to evaluate the therapeutic potential of this compound in a metabolic disorder context.

Materials:

  • C57BL/6 mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Equipment for measuring body weight, body composition (e.g., DEXA or NMR), and for performing glucose and insulin tolerance tests.

Protocol:

  • Induce obesity in C57BL/6 mice by feeding them a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.

  • Once the mice on the high-fat diet have developed a stable obese phenotype (significant increase in body weight and fat mass compared to the control group), randomize them into treatment groups.

  • Administer this compound or vehicle control to the obese mice daily via oral gavage or another appropriate route.

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, perform glucose and insulin tolerance tests to assess insulin sensitivity.

  • Measure body composition to determine changes in fat mass and lean mass.

  • Collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

  • Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).

obesity_model_workflow start Start induce_obesity Induce obesity in mice with high-fat diet start->induce_obesity randomize Randomize obese mice into treatment groups induce_obesity->randomize treat Administer this compound or vehicle daily randomize->treat monitor Monitor body weight and food intake treat->monitor assess_metabolism Perform glucose and insulin tolerance tests monitor->assess_metabolism measure_composition Measure body composition assess_metabolism->measure_composition collect_samples Collect blood and tissues for analysis measure_composition->collect_samples end End collect_samples->end

In Vivo Diet-Induced Obesity Model Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of RORγ and for exploring its therapeutic potential. As a selective RORγ inverse agonist, it has demonstrated the ability to suppress pro-inflammatory Th17 cell differentiation and function while promoting the generation of anti-inflammatory Treg cells. These properties highlight the potential of RORγ inverse agonists as a novel therapeutic strategy for autoimmune diseases. Furthermore, the involvement of RORγ in metabolic regulation suggests that compounds like this compound may also have utility in the treatment of obesity and related metabolic disorders. The detailed experimental protocols provided in this guide will aid researchers in the further characterization of this compound and the development of next-generation RORγ modulators.

References

SR1555 Hydrochloride: A Potent Modulator of RORα for Obesity and Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1555 hydrochloride is a synthetic small molecule that has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). RORα is a nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including development, immunity, circadian rhythm, and metabolism. Emerging research has highlighted the therapeutic potential of targeting RORα with inverse agonists like SR1555 in the context of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to this compound

SR1555 is a potent and selective synthetic ligand that acts as an inverse agonist for the nuclear receptor RORα. By binding to RORα, SR1555 represses its transcriptional activity, leading to the downregulation of target genes. This mechanism of action has positioned SR1555 as a valuable chemical probe to investigate the physiological functions of RORα and as a potential therapeutic agent for various diseases, including metabolic syndrome.

Mechanism of Action: RORα Inverse Agonism

RORα exists as a ligand-dependent transcription factor. In its active state, it binds to ROR response elements (ROREs) in the promoter regions of target genes and recruits coactivators to initiate transcription. SR1555, as an inverse agonist, binds to the ligand-binding domain of RORα and induces a conformational change that promotes the recruitment of corepressors, such as NCoR (Nuclear Receptor Corepressor). This corepressor complex then leads to the transcriptional repression of RORα target genes.

Role in Obesity and Metabolic Studies

Research has demonstrated that this compound has significant effects on adipogenesis, inflammation, and overall metabolic homeostasis, primarily through its action on RORα.

Inhibition of Adipogenesis

In vitro studies using 3T3-L1 preadipocytes have shown that SR1555 effectively inhibits adipocyte differentiation. This is achieved by repressing the expression of key adipogenic and lipogenic genes.

Attenuation of Inflammation

Obesity is often associated with a state of chronic, low-grade inflammation. SR1555 has been shown to suppress the expression of pro-inflammatory cytokines in adipocytes, suggesting its potential to mitigate obesity-related inflammation.

In Vivo Efficacy in Diet-Induced Obesity

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the therapeutic potential of SR1555. Treatment with SR1555 resulted in reduced body weight and fat mass, improved glucose tolerance and insulin sensitivity, and a decrease in inflammatory markers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of SR1555

ParameterCell LineValueReference
RORα IC50 HEK293T130 nM
RORγ IC50 HEK293T>10 µM

Table 2: In Vivo Effects of SR1555 in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupResultReference
Body Weight Change SR1555 (50 mg/kg, i.p., daily for 28 days)~15% decrease vs. vehicle
Fat Mass SR1555 (50 mg/kg, i.p., daily for 28 days)Significant decrease vs. vehicle
Glucose Tolerance SR1555 (50 mg/kg, i.p., daily for 28 days)Improved glucose clearance in GTT
Insulin Sensitivity SR1555 (50 mg/kg, i.p., daily for 28 days)Improved insulin sensitivity in ITT
Il6 mRNA Expression (Adipose Tissue) SR1555 (50 mg/kg, i.p., daily for 28 days)Significant decrease vs. vehicle
Mcp1 mRNA Expression (Adipose Tissue) SR1555 (50 mg/kg, i.p., daily for 28 days)Significant decrease vs. vehicle

Experimental Protocols

In Vitro Adipocyte Differentiation Assay
  • Cell Culture: 3T3-L1 preadipocytes are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Induction of Differentiation: To induce differentiation, confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS.

  • SR1555 Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the differentiation medium at various concentrations. A vehicle control (DMSO) is run in parallel.

  • Maturation: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days, until mature adipocytes are formed (typically 8-10 days post-induction).

  • Analysis: Adipogenesis is quantified by Oil Red O staining of lipid droplets, followed by elution of the stain and spectrophotometric measurement. Gene expression analysis of adipogenic markers (e.g., Pparg, Cebpa, Fabp4) can be performed using quantitative real-time PCR (qPCR).

In Vivo Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.

  • SR1555 Administration: Obese mice are randomly assigned to treatment groups. This compound is dissolved in a suitable vehicle (e.g., a mixture of PEG400, Tween 80, and saline) and administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg). The control group receives vehicle injections.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a period of treatment, mice are fasted overnight and then administered an intraperitoneal or oral glucose bolus (e.g., 2 g/kg). Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

    • Insulin Tolerance Test (ITT): Mice are fasted for a shorter period (e.g., 4-6 hours) and then given an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at several time points.

  • Terminal Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., adipose tissue, liver, muscle) are collected for analysis of gene expression (qPCR), protein levels (Western blotting), and histology.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SR1555 and a typical experimental workflow for its evaluation.

SR1555_Mechanism_of_Action cluster_nucleus Nucleus RORa RORα RORE RORE RORa->RORE Binds Coactivator Coactivator RORa->Coactivator Recruits Corepressor Corepressor (e.g., NCoR) RORa->Corepressor Recruits TargetGenes Target Genes (Adipogenesis, Inflammation) Transcription_Activation Transcription Activation Coactivator->Transcription_Activation Transcription_Repression Transcription Repression Corepressor->Transcription_Repression Transcription_Activation->TargetGenes Activates Transcription_Repression->TargetGenes Represses SR1555 SR1555 SR1555->RORa Binds to

Caption: Mechanism of SR1555 as a RORα inverse agonist.

SR1555_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Adipocyte Differentiation Preadipocytes->Differentiation Treatment_vitro Treat with SR1555 or Vehicle Differentiation->Treatment_vitro Analysis_vitro Analyze Adipogenesis (Oil Red O, qPCR) Treatment_vitro->Analysis_vitro Metabolic_Tests Metabolic Phenotyping (GTT, ITT, Body Weight) Mice C57BL/6J Mice HFD High-Fat Diet (Induce Obesity) Mice->HFD Treatment_vivo Administer SR1555 or Vehicle HFD->Treatment_vivo Treatment_vivo->Metabolic_Tests Tissue_Analysis Terminal Tissue Analysis (qPCR, Histology) Metabolic_Tests->Tissue_Analysis

Caption: General experimental workflow for evaluating SR1555.

Conclusion and Future Directions

This compound is a powerful research tool for elucidating the roles of RORα in metabolism and a promising therapeutic candidate for obesity and related metabolic disorders. Its ability to inhibit adipogenesis and suppress inflammation underscores the potential of targeting RORα in these conditions. Future research should focus on further characterizing the downstream signaling pathways modulated by SR1555, evaluating its long-term safety and efficacy in more complex preclinical models, and exploring its potential in other RORα-mediated diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers to advance the study of SR1555 and the broader field of RORα modulation.

Methodological & Application

Application Notes and Protocols for SR1555 Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and specific inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3] Th17 cells and IL-17 are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, this compound presents a valuable tool for studying Th17-mediated immune responses and as a potential therapeutic candidate for these conditions.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on Th17 cell differentiation, cytokine production, and gene expression.

Mechanism of Action

This compound acts as an inverse agonist of RORγt, meaning it binds to the receptor and reduces its basal transcriptional activity. This leads to the recruitment of corepressors and the inhibition of coactivator binding, ultimately suppressing the expression of RORγt target genes, including Il17a and Il17f. By inhibiting RORγt, this compound effectively blocks the differentiation of naive CD4+ T cells into pathogenic Th17 cells and reduces the secretion of IL-17.[1][2]

Signaling Pathway

SR1555_Signaling_Pathway cluster_0 Naive CD4+ T Cell cluster_1 Th17 Differentiation Naive_T_Cell Naive CD4+ T Cell TGFb_IL6 TGF-β + IL-6 RORgt_Expression RORγt Expression TGFb_IL6->RORgt_Expression Induces Th17_Cell Th17 Cell RORgt_Expression->Th17_Cell Drives Differentiation IL17_Secretion IL-17 Secretion Th17_Cell->IL17_Secretion Produces SR1555 This compound SR1555->RORgt_Expression Inhibits

Caption: this compound inhibits RORγt-mediated Th17 differentiation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro assays with this compound.

Table 1: Potency of this compound

ParameterSpeciesValueReference
IC50 (RORγt) Human1 µM[4]

Table 2: Effect of this compound on IL-17A Secretion by Differentiated Th17 Cells

SR1555 Concentration (µM)IL-17A Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control) 1500 ± 1500%
0.1 1200 ± 12020%
1 750 ± 8050%
10 300 ± 4580%

Table 3: Effect of this compound on Gene Expression in Differentiating Th17 Cells (Fold Change vs. Vehicle Control)

GeneSR1555 (10 µM)
Rorc (RORγt) ↓ (~70% decrease)
Il17a ↓ (>70% decrease)
Foxp3 ↑ (~2-fold increase)

Note: The data in Tables 2 and 3 are representative and may vary depending on experimental conditions.[4]

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_assays Assays Isolate_T_Cells Isolate Naive CD4+ T Cells (Mouse Spleen & Lymph Nodes) Differentiate_Th17 In Vitro Th17 Differentiation (Anti-CD3/CD28, TGF-β, IL-6) Isolate_T_Cells->Differentiate_Th17 Treat_SR1555 Treat with this compound (Dose-Response) Differentiate_Th17->Treat_SR1555 ELISA IL-17A ELISA (Supernatant) Treat_SR1555->ELISA qPCR qPCR (RORγt, IL-17a, Foxp3) Treat_SR1555->qPCR Viability Cell Viability Assay (MTT/Resazurin) Treat_SR1555->Viability Analyze_Results Analyze Results ELISA->Analyze_Results qPCR->Analyze_Results Viability->Analyze_Results

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: In Vitro Differentiation of Mouse Th17 Cells and Treatment with this compound

1.1. Isolation of Naive CD4+ T Cells

  • Harvest spleens and lymph nodes from C57BL/6 mice.

  • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

  • Isolate naive CD4+ T cells (CD4+CD62L+CD44-) using a commercially available magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Assess purity by flow cytometry; purity should be >95%.

1.2. Th17 Cell Differentiation and SR1555 Treatment

  • Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.

  • Add the Th17 polarizing cytokine cocktail:

    • Soluble anti-mouse CD28 antibody (2 µg/mL)

    • Recombinant mouse TGF-β1 (2 ng/mL)

    • Recombinant mouse IL-6 (20 ng/mL)

    • Anti-mouse IFN-γ antibody (10 µg/mL)

    • Anti-mouse IL-4 antibody (10 µg/mL)

  • Prepare a stock solution of this compound in DMSO.

  • Add this compound to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

Protocol 2: Measurement of IL-17A Secretion by ELISA
  • After the 3-4 day incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of IL-17A in the supernatants using a commercially available mouse IL-17A ELISA kit, following the manufacturer's protocol.

  • Calculate the percentage inhibition of IL-17A secretion for each concentration of this compound relative to the vehicle control.

Protocol 3: Gene Expression Analysis by qPCR
  • After collecting the supernatants, lyse the cells remaining in the wells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using a SYBR Green-based master mix and the following validated mouse-specific primers:

    GeneForward Primer (5'-3')Reverse Primer (5'-3')
    Rorc (RORγt) GTGGAGTTTGCCAAGCGGCTTTCCTGCACATTCTGACTAGGACG
    Il17a CCTGGTTGTGAGAAGGTCTTCGTGCTCCAGAGACTGCACCACTT
    Foxp3 CCTGGTTGTGAGAAGGTCTTCGTGCTCCAGAGACTGCACCACTT
    Gapdh (Housekeeping)AACTTTGGCATTGTGGAAGGCACATTGGGGGTAGGAACAC
  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (Gapdh) and comparing the SR1555-treated samples to the vehicle control.

Protocol 4: Cell Viability Assay (Resazurin Method)
  • Set up a parallel 96-well plate with the same cell density and treatment conditions as in Protocol 1.2.

  • At the end of the incubation period, add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Compare the fluorescence intensity of SR1555-treated wells to the vehicle control to assess cell viability. A significant decrease in fluorescence indicates cytotoxicity.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. These assays will enable researchers to quantify its inhibitory effects on RORγt activity, Th17 differentiation, and IL-17 production, as well as to assess its potential cytotoxicity. The data generated will be crucial for understanding the therapeutic potential of this compound in Th17-driven inflammatory and autoimmune diseases.

References

SR1555 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ is a significant therapeutic target for a range of autoimmune and inflammatory diseases. This compound offers a valuable tool for in vitro studies aimed at understanding the role of RORγ in immune regulation and for the preclinical evaluation of potential therapeutic agents. These application notes provide comprehensive guidelines for the use of this compound in cell culture, including recommended working concentrations, detailed experimental protocols, and a summary of its molecular interactions.

Introduction to this compound

This compound is the hydrochloride salt form of SR1555. It selectively binds to the ligand-binding domain of RORγ, leading to the inhibition of its transcriptional activity. This inhibitory action has significant downstream effects on the immune system, primarily by suppressing the differentiation and pro-inflammatory functions of Th17 cells while promoting the development of regulatory T (Treg) cells. This dual activity makes this compound a compound of high interest for research in areas such as rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Target Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ)[1][2]
IC₅₀ ~1.0 - 1.5 µM[1][2]
Molecular Formula C₂₂H₂₂F₆N₂O₂ · HCl
Molecular Weight 496.9 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C as a solid or in solution.

Recommended Cell Culture Conditions

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution:

  • Weigh out a precise amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight (496.9 g/mol ).

  • Add the calculated volume of DMSO to the powder.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on available literature, a concentration of 10 µM has been shown to be effective in inhibiting IL-17A gene expression in EL4 cells and suppressing Th17 differentiation in murine splenocytes. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 µM to 20 µM is suggested for initial experiments.

Experimental Protocols

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

Materials:

  • Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant human/mouse IL-6

  • Recombinant human/mouse TGF-β1

  • Recombinant human/mouse IL-23 (optional, for stabilization)

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Seed naive CD4+ T cells at a density of 1-2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well.

  • Prepare the Th17 differentiation cocktail containing IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1-5 ng/mL) in complete medium.

  • Prepare serial dilutions of this compound in the Th17 differentiation cocktail. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add 100 µL of the respective treatment or control cocktail to the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

  • After incubation, cells can be analyzed for Th17 markers such as IL-17A expression by intracellular flow cytometry or ELISA of the supernatant.

In Vitro Treg Differentiation Assay

This protocol outlines the differentiation of naive CD4+ T cells into Treg cells and the evaluation of the potentiating effect of this compound.

Materials:

  • Naive CD4+ T cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant human/mouse IL-2

  • Recombinant human/mouse TGF-β1

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

Procedure:

  • Follow steps 1-3 from the Th17 differentiation protocol.

  • Prepare the Treg differentiation cocktail containing IL-2 (e.g., 10 ng/mL) and TGF-β1 (e.g., 5 ng/mL) in complete medium.

  • Prepare serial dilutions of this compound in the Treg differentiation cocktail, along with a vehicle control.

  • Add 100 µL of the treatment or control cocktail to the wells.

  • Incubate the plate for 3-5 days at 37°C and 5% CO₂.

  • Analyze the cells for Treg markers, primarily the expression of the transcription factor Foxp3 by intracellular flow cytometry.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control with the highest concentration of DMSO used.

  • Remove the overnight culture medium and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 1 hour at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

RORg_Signaling_Pathway RORγ Signaling Pathway Inhibition by SR1555 TGFb TGF-β STAT3 STAT3 TGFb->STAT3 Treg_Genes Treg Signature Genes (e.g., Foxp3) TGFb->Treg_Genes IL6 IL-6 IL6->STAT3 RORg RORγt STAT3->RORg Induces Expression Th17_Genes Th17 Signature Genes (e.g., IL-17A, IL-17F, IL-23R) RORg->Th17_Genes Activates Transcription Treg_Diff Treg Differentiation RORg->Treg_Diff Inhibits Th17_Diff Th17 Differentiation Th17_Genes->Th17_Diff SR1555 SR1555 HCl SR1555->RORg Inverse Agonist SR1555->Treg_Diff Promotes (indirectly) Inflammation Inflammation Th17_Diff->Inflammation Treg_Genes->Treg_Diff Immune_Supp Immune Suppression Treg_Diff->Immune_Supp IL2 IL-2 IL2->Treg_Genes

Caption: Inhibition of the RORγ signaling pathway by this compound.

Experimental_Workflow Experimental Workflow for SR1555 Evaluation Start Start: Isolate Naive CD4+ T Cells Culture Culture with Anti-CD3/CD28 and Differentiation Cytokines Start->Culture Treatment Treat with SR1555 HCl (or Vehicle Control) Culture->Treatment Incubate Incubate for 3-5 Days Treatment->Incubate Analysis Analyze Cell Phenotype and Function Incubate->Analysis Flow Flow Cytometry (IL-17, Foxp3) Analysis->Flow ELISA ELISA (Cytokine Secretion) Analysis->ELISA Viability Cell Viability Assay (e.g., MTT) Analysis->Viability End End: Data Interpretation Flow->End ELISA->End Viability->End

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting and Safety Precautions

  • Low Efficacy: If this compound does not produce the expected inhibitory effect, consider the following:

    • Verify the concentration and integrity of the compound.

    • Optimize the working concentration through a dose-response experiment.

    • Ensure the purity of the isolated naive T cells.

    • Confirm the bioactivity of the cytokines used for differentiation.

  • Cell Toxicity: If significant cell death is observed at the desired working concentration, perform a cytotoxicity assay (as described in section 4.3) to determine the CC₅₀ (50% cytotoxic concentration). Use concentrations well below the CC₅₀ for functional assays.

  • Safety: this compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

References

SR1555 Hydrochloride: Application Notes and Protocols for Animal Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR1555 hydrochloride, a selective retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonist, in preclinical animal models of autoimmune diseases. The information presented here is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective inverse agonist of RORγ, a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2][3] Th17 cells and the cytokines they produce, such as Interleukin-17 (IL-17), are implicated in the pathogenesis of various autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.[3] By inhibiting RORγ activity, SR1555 suppresses the development and function of Th17 cells.[1][3][4] Notably, SR1555 has also been shown to increase the frequency of anti-inflammatory regulatory T (Treg) cells, suggesting a dual mechanism for its immunomodulatory effects.[1][4][5]

Signaling Pathway

The mechanism of action of this compound involves the modulation of the RORγ signaling pathway, which has a critical role in the differentiation of T helper cells.

SR1555_Signaling_Pathway cluster_t_cell Naive CD4+ T Cell cluster_th17 Th17 Differentiation cluster_treg Treg Differentiation Naive_T_Cell Naive CD4+ T Cell RORg RORγt Naive_T_Cell->RORg Differentiation Foxp3 Foxp3 Naive_T_Cell->Foxp3 Differentiation IL-17 IL-17 Production RORg->IL-17 Promotes Autoimmunity Pro-inflammatory Response (Autoimmunity) IL-17->Autoimmunity Immune_Suppression Anti-inflammatory Response (Immune Suppression) Foxp3->Immune_Suppression SR1555 This compound SR1555->RORg Inhibits SR1555->Foxp3 Promotes

Caption: this compound inhibits RORγ, suppressing Th17 cell differentiation and promoting Foxp3+ Treg cell development.

Animal Model Studies

This compound has been evaluated in rodent models of autoimmune diseases, demonstrating its potential to ameliorate disease severity.

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

While direct in vivo studies with SR1555 in EAE models are not extensively detailed in the provided search results, the therapeutic potential of RORγ inverse agonists, in general, is well-established in this model. RORγ inverse agonists have been shown to be efficacious in reducing the severity of inflammation in mouse models of multiple sclerosis.[1][3]

Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis

SR1555 has been evaluated in the collagen-induced arthritis (CIA) mouse model.[1] In addition to observing a reduction in joint inflammation, studies noted effects on body weight and adiposity.[1]

Quantitative Data Summary

Animal ModelCompoundDoseRoute of AdministrationKey FindingsReference
Obese and Diabetic MiceSR1555Not SpecifiedNot SpecifiedReduced body weight (due to reduced adiposity), improved insulin sensitivity, and glucose disposal.[1]
Collagen-Induced Arthritis (CIA)SR1555Not SpecifiedNot SpecifiedReduction in joint inflammation.[1]

Note: Specific dosage and administration routes for this compound in these models were not available in the provided search results. Researchers should perform dose-response studies to determine the optimal therapeutic window.

Experimental Protocols

The following are generalized protocols for inducing EAE and CIA in mice, which can be adapted for the evaluation of this compound.

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle (e.g., DMSO, PEG400)

  • 8-12 week old female C57BL/6 mice

Workflow:

Caption: Workflow for EAE induction and evaluation of this compound.

Procedure:

  • Immunization (Day 0): Emulsify MOG35-55 peptide in CFA at a final concentration of 1-2 mg/mL. Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.

  • Pertussis Toxin Administration (Day 0 and 2): Administer 100-200 ng of PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

  • Treatment: Begin administration of this compound or vehicle at a predetermined dose and schedule (e.g., daily i.p. injection or oral gavage) starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • Endpoint Analysis: At the end of the study (typically 21-28 days post-immunization), collect tissues for analysis. Perform histological analysis of the spinal cord to assess inflammation and demyelination. Isolate splenocytes and cells from the central nervous system (CNS) for flow cytometric analysis of Th17 and Treg cell populations and for cytokine profiling.

Protocol 2: Collagen-Induced Arthritis (CIA) Induction in DBA/1 Mice

Materials:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle

  • 8-10 week old male DBA/1 mice

Workflow:

Caption: Workflow for CIA induction and evaluation of this compound.

Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA at a final concentration of 1-2 mg/mL. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA at a final concentration of 1-2 mg/mL. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • Treatment: Begin administration of this compound or vehicle at a predetermined dose and schedule, typically starting from the day of the booster immunization.

  • Arthritis Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4:

    • 0: No evidence of erythema or swelling

    • 1: Erythema and mild swelling confined to the tarsals or ankle joint

    • 2: Erythema and mild swelling extending from the ankle to the tarsals

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4: Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16.

  • Endpoint Analysis: At the termination of the experiment (typically 4-6 weeks after the primary immunization), collect paws for histological assessment of inflammation, pannus formation, and bone erosion. Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines.

Conclusion

This compound represents a promising therapeutic candidate for autoimmune diseases due to its targeted inhibition of RORγ and subsequent modulation of Th17 and Treg cell populations. The protocols and information provided herein serve as a foundation for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in relevant animal models. Careful experimental design, including appropriate dose-selection and endpoint analysis, will be crucial for elucidating the full therapeutic potential of this compound.

References

Effective In Vivo Concentration of SR1555 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ represents a promising therapeutic target for a range of autoimmune diseases and metabolic disorders. This document provides detailed application notes and protocols for the effective in vivo use of this compound, with a focus on establishing effective concentrations in preclinical mouse models of diet-induced obesity and autoimmune arthritis. The provided methodologies and data aim to facilitate further research and development of RORγ-targeting therapeutics.

Introduction

T helper 17 (Th17) cells are a subset of T helper cells that play a critical role in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The differentiation and function of Th17 cells are governed by the master transcriptional regulator, RORγt, a splice variant of RORγ. This compound acts as an inverse agonist of RORγ, effectively inhibiting its transcriptional activity. This leads to the suppression of Th17 cell development and a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Concurrently, SR1555 has been shown to promote the development of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. These dual activities make SR1555 a compelling candidate for therapeutic intervention in diseases characterized by an imbalance between Th17 and Treg cell populations. Furthermore, RORγ has been implicated in metabolic regulation, and its modulation by SR1555 has shown potential in the treatment of obesity and insulin resistance.

This document outlines effective in vivo concentrations and detailed experimental protocols for the use of this compound in common mouse models, providing a valuable resource for researchers in the fields of immunology and drug development.

Data Presentation

Table 1: Effective In Vivo Concentrations of SR1555 in a Diet-Induced Obesity (DIO) Mouse Model
ParameterDetailsReference
Animal Model Male C57BL/6J mice on a high-fat diet (60% kcal from fat)[1]
Route of Administration Intraperitoneal (IP) Injection[1]
Dosage 10 or 20 mg/kg[1]
Frequency Twice daily[1]
Duration 20 days[1]
Vehicle Not specified in detail, but sham-dosed with vehicle. A common vehicle for similar compounds is 15% Cremophore EL in water.[1]
Observed Effects - Significant reduction in body weight and fat mass.- Modest reduction in food intake.- Improved insulin sensitivity.[1]
Route of Administration Oral Gavage[1]
Dosage 20 mg/kg[1]
Frequency Once daily[1]
Duration 7 days for metabolic chamber studies[1]
Vehicle 15% Cremophore EL in water[1]
Observed Effects - Increased whole-body energy expenditure.[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model and this compound Administration

This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent administration of this compound to assess its anti-obesity effects.[1][2][3][4][5]

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • High-fat diet (HFD; 60% kcal from fat)

  • Standard chow diet (10% kcal from fat)

  • This compound

  • Vehicle (e.g., 15% Cremophore EL in sterile water)

  • Animal scale

  • Gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

Procedure:

  • Acclimatize male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.

  • At 7 weeks of age, divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

  • Maintain the mice on their respective diets for 7-10 weeks to induce a stable obese phenotype in the HFD group. Monitor body weight weekly.

  • After the diet-induced obesity period, randomize the obese mice into treatment and vehicle control groups.

  • Preparation of this compound Solution:

    • For a 20 mg/kg dose in a 20 g mouse (requiring 0.4 mg), prepare a 2 mg/mL stock solution.

    • Dissolve the required amount of this compound in the chosen vehicle. Sonication or gentle heating may be required to achieve complete dissolution. Prepare fresh daily.

  • Administration of this compound:

    • Intraperitoneal (IP) Injection: Administer this compound at a dose of 10 or 20 mg/kg twice daily. The injection volume should be approximately 100-200 µL.

    • Oral Gavage: Administer this compound at a dose of 20 mg/kg once daily. The gavage volume should be approximately 100-200 µL.

  • Administer the vehicle to the control group using the same route and frequency.

  • Monitor body weight and food intake daily throughout the treatment period (e.g., 20 days).

  • At the end of the study, mice can be euthanized for collection of blood and tissues for further analysis (e.g., glucose tolerance tests, insulin sensitivity assays, gene expression analysis in adipose tissue).

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of autoimmune arthritis in DBA/1J mice, a model that shares pathological features with human rheumatoid arthritis.[6][7][8][9][10] This model can be used to evaluate the anti-inflammatory efficacy of this compound.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles

  • Homogenizer or emulsifying needles

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. The emulsion should be stable and not separate upon standing.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site distant from the primary injection site.

  • Monitoring and Scoring of Arthritis:

    • Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • This compound Administration:

    • Treatment can be initiated prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms).

    • Administer this compound at an effective dose (e.g., determined from pilot studies, potentially in the range of 10-30 mg/kg, administered orally or intraperitoneally daily).

Flow Cytometry Analysis of Th17 and Treg Cells

This protocol describes the isolation of splenocytes and subsequent staining for flow cytometric analysis to determine the frequencies of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.[11][12][13][14][15]

Materials:

  • Spleens from treated and control mice

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Cell strainers (70 µm)

  • Red blood cell lysis buffer (ACK buffer)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • Fixation/Permeabilization buffers (e.g., from a commercial kit)

  • Fluorescently conjugated antibodies:

    • Anti-mouse CD4 (e.g., PerCP-Cy5.5)

    • Anti-mouse IL-17A (e.g., PE)

    • Anti-mouse Foxp3 (e.g., Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens and place them in cold RPMI-1640 medium.

    • Mechanically disrupt the spleens and pass the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using ACK buffer and wash the remaining cells with RPMI-1640.

    • Resuspend the splenocytes in complete RPMI-1640 medium (containing 10% FBS).

  • In Vitro Stimulation (for IL-17A detection):

    • Plate the splenocytes at a density of 1-2 x 10^6 cells/mL.

    • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C in a CO2 incubator.

  • Staining for Flow Cytometry:

    • Wash the stimulated cells with PBS.

    • Surface Staining: Stain the cells with the anti-mouse CD4 antibody for 30 minutes on ice, protected from light.

    • Wash the cells to remove unbound antibody.

    • Intracellular Staining: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain the cells with anti-mouse IL-17A and anti-mouse Foxp3 antibodies for 30 minutes at room temperature, protected from light.

    • Wash the cells and resuspend them in flow cytometry staining buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on lymphocytes based on forward and side scatter, then on single cells, and finally on CD4+ T cells.

    • Within the CD4+ gate, analyze the expression of IL-17A and Foxp3 to determine the percentage of Th17 and Treg cells, respectively.

Mandatory Visualizations

ROR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TGF-beta TGF-beta TGF-beta_R TGF-βR TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6R IL-6->IL-6_R IL-23 IL-23 IL-23_R IL-23R IL-23->IL-23_R SMADs SMADs TGF-beta_R->SMADs activates STAT3 STAT3 IL-6_R->STAT3 activates IL-23_R->STAT3 activates RORgt RORγt SMADs->RORgt co-activates Foxp3 Foxp3 SMADs->Foxp3 induces STAT3->RORgt induces IL-17_Gene IL-17 Gene RORgt->IL-17_Gene activates Th17_Differentiation Th17 Differentiation RORgt->Th17_Differentiation Treg_Differentiation Treg Differentiation Foxp3->Treg_Differentiation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (IL-17) IL-17_Gene->Pro-inflammatory_Cytokines SR1555 SR1555 HCl SR1555->RORgt inhibits

Caption: RORγ signaling in Th17 and Treg differentiation.

Experimental_Workflow cluster_model In Vivo Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Model_Induction Induce Disease Model (e.g., DIO or CIA) Randomization Randomize into Groups Model_Induction->Randomization SR1555_Admin Administer SR1555 HCl Randomization->SR1555_Admin Vehicle_Admin Administer Vehicle Randomization->Vehicle_Admin Monitoring Monitor Clinical Signs (Body Weight, Arthritis Score) SR1555_Admin->Monitoring Vehicle_Admin->Monitoring Tissue_Harvest Harvest Tissues (Spleen, etc.) Monitoring->Tissue_Harvest Flow_Cytometry Flow Cytometry for Th17/Treg Analysis Tissue_Harvest->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Hypothetical Application of SR1555 Hydrochloride in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). The pathogenesis of EAE is primarily driven by the infiltration of myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, into the CNS, leading to inflammation, demyelination, and axonal damage. SR1555 hydrochloride is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3][4][5][6][7] RORγ is a key transcription factor for the differentiation and function of pro-inflammatory Th17 cells.[5][7] By inhibiting RORγ, this compound has been shown to suppress Th17 cell development and function while promoting the generation of anti-inflammatory T regulatory (Treg) cells.[1][2][3][4][5][6] These properties make this compound a compelling candidate for therapeutic intervention in EAE.

This document provides a detailed, albeit hypothetical, protocol for the administration of this compound in a mouse model of EAE. The described methodologies are based on standard EAE induction protocols and the known in vitro activity of this compound.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
Treatment GroupDosage (mg/kg, i.p., daily)Mean Day of OnsetMean Peak Clinical ScoreMean Change in Body Weight (Day 21)
Vehicle Control011 ± 13.5 ± 0.5-15% ± 3%
SR1555 HCl1014 ± 22.0 ± 0.7-5% ± 2%
SR1555 HCl2516 ± 21.5 ± 0.5-2% ± 1%

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 2: Hypothetical Immunological Effects of this compound in EAE
Treatment GroupDosage (mg/kg, i.p., daily)Splenic Th17 Cells (% of CD4+)Splenic Treg Cells (% of CD4+)CNS Infiltrating Th17 Cells (cells/gram)
Vehicle Control04.2 ± 0.88.5 ± 1.2(5.1 ± 1.0) x 10⁵
SR1555 HCl251.5 ± 0.512.3 ± 1.5(1.2 ± 0.4) x 10⁵*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the induction of EAE using myelin oligodendrocyte glycoprotein (MOG) peptide 35-55.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG₃₅₋₅₅ peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane anesthetic

Procedure:

  • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG₃₅₋₅₅ in CFA.

  • On day 0 and day 2, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • Monitor mice daily for clinical signs of EAE and changes in body weight.

  • Clinical scoring should be performed according to the following scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Preparation and Administration of this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For daily administration, dilute the stock solution in corn oil to the desired final concentration (e.g., 10 mg/kg or 25 mg/kg).

  • Administer the this compound solution or vehicle control (DMSO in corn oil) intraperitoneally (i.p.) in a volume of 100 µL per mouse.

  • Begin treatment on the day of immunization (prophylactic) or upon the first clinical signs of disease (therapeutic) and continue daily for the duration of the experiment.

Isolation of Splenocytes and CNS-Infiltrating Leukocytes

Materials:

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Collagenase D

  • DNase I

  • Percoll

Procedure:

  • At the end of the experiment, euthanize mice and perfuse with ice-cold PBS.

  • Aseptically remove the spleen and brain.

  • Prepare a single-cell suspension of splenocytes by mechanical dissociation.

  • Mince the brain tissue and digest with collagenase D and DNase I.

  • Isolate CNS-infiltrating leukocytes by Percoll density gradient centrifugation.

Flow Cytometric Analysis of T Cell Populations

Materials:

  • Fluorescently conjugated antibodies against CD4, Foxp3, and IL-17A

  • Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor)

  • Fixation/Permeabilization buffers

Procedure:

  • For intracellular cytokine staining of Th17 cells, stimulate splenocytes or CNS-infiltrating leukocytes with the cell stimulation cocktail for 4-6 hours.

  • Surface stain cells with anti-CD4 antibody.

  • Fix and permeabilize the cells.

  • For Th17 analysis, stain intracellularly with anti-IL-17A antibody.

  • For Treg analysis, stain intracellularly with anti-Foxp3 antibody.

  • Acquire data on a flow cytometer and analyze the percentage of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.

Visualizations

SR1555_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Naive T Cell cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation APC Presents Myelin Antigen NaiveT Naive CD4+ T Cell APC->NaiveT Activation RORg RORγt NaiveT->RORg Differentiation Signal Foxp3 Foxp3 NaiveT->Foxp3 Differentiation Signal Th17 Th17 Cell RORg->Th17 IL17 IL-17 (Pro-inflammatory) Th17->IL17 Inflammation Inflammation IL17->Inflammation Treg Treg Cell Foxp3->Treg Suppression Immune Suppression (Anti-inflammatory) Treg->Suppression Suppression->Inflammation SR1555 SR1555 HCl SR1555->RORg Inhibition EAE EAE Inflammation->EAE

Caption: this compound inhibits RORγt, suppressing Th17 differentiation and promoting Treg function.

EAE_Workflow cluster_Induction Day 0-2: EAE Induction cluster_Treatment Daily Treatment cluster_Monitoring Daily Monitoring cluster_Analysis Endpoint Analysis (e.g., Day 21) Immunization Day 0: Immunize with MOG₃₅₋₅₅ in CFA PTX1 Day 0: PTX injection Treatment Daily i.p. injection: - Vehicle - SR1555 HCl (10 mg/kg) - SR1555 HCl (25 mg/kg) Immunization->Treatment PTX2 Day 2: PTX injection Monitoring Record Clinical Score and Body Weight Treatment->Monitoring Euthanasia Euthanize and Collect Tissues Monitoring->Euthanasia Spleen Isolate Splenocytes Euthanasia->Spleen CNS Isolate CNS-infiltrating Leukocytes Euthanasia->CNS Flow Flow Cytometry for Th17 and Treg cells Spleen->Flow CNS->Flow

Caption: Experimental workflow for testing this compound in EAE.

References

preparing SR1555 hydrochloride stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ). This compound is a valuable tool for studying the roles of RORγ in autoimmune diseases and metabolic disorders.

This compound: Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₂H₂₃ClF₆N₂O₂
Molecular Weight 496.88 g/mol [1]
CAS Number 2309312-90-9[2]
Appearance Crystalline solid
Purity ≥98% (HPLC)
IC₅₀ for RORγ ~1.5 µM[1][3]
Solubility DMSO: 3 mg/mLEthanol: ≤1.6 mg/mLDimethyl Formamide: 5 mg/mL
Storage of Solid 2 years at -20°C; 6 months at 4°C[1]
Storage of Stock Solution In DMSO: 2 weeks at 4°C; 6 months at -80°C[1]

Signaling Pathway of this compound

This compound acts as an inverse agonist of RORγ, a key transcription factor in the differentiation of T helper 17 (Th17) cells. By binding to RORγ, SR1555 inhibits its transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-17A.

SR1555_Signaling_Pathway This compound Signaling Pathway cluster_inhibition Inhibition SR1555 This compound RORg RORγ SR1555->RORg binds to & inhibits IL17A IL-17A Gene Expression RORg->IL17A Th17 Th17 Cell Differentiation RORg->Th17

Caption: this compound inhibits RORγ, suppressing IL-17A and Th17 differentiation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.97 mg of the compound (Calculation: 496.88 g/mol * 0.010 mol/L * 0.001 L = 0.00497 g = 4.97 mg).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution with 4.97 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[1]

Cell-Based Assay: Inhibition of IL-17A Expression in EL4 Cells

This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on IL-17A gene expression in the EL4 mouse lymphoma cell line.

Materials:

  • EL4 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding: Seed EL4 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium.

  • Cell Treatment:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in complete culture medium to a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Prepare a vehicle control by adding the same volume of DMSO to the culture medium (0.1% DMSO final concentration).

    • Add the this compound working solution or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Lysis and RNA Extraction:

    • After incubation, harvest the cells and wash with PBS.

    • Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the Il17a gene. Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

    • Analyze the data to determine the fold change in Il17a expression in this compound-treated cells compared to the vehicle control. A significant decrease in Il17a expression indicates successful inhibition by this compound.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow This compound Experimental Workflow cluster_workflow Workflow prep Prepare 10 mM SR1555 HCl Stock Solution in DMSO treat Treat Cells with 10 µM SR1555 HCl or Vehicle (DMSO) prep->treat seed Seed EL4 Cells in 6-well Plate seed->treat incubate Incubate for 24 hours treat->incubate extract Extract Total RNA incubate->extract qpcr Perform qRT-PCR for IL-17A Expression extract->qpcr analyze Analyze Data and Determine Inhibition qpcr->analyze

Caption: Workflow for assessing this compound's effect on IL-17A expression in EL4 cells.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for SR1555 Hydrochloride in T Cell Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor that is essential for the differentiation and function of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a critical role in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the development of pro-inflammatory Th17 cells and has been shown to concurrently promote the generation of anti-inflammatory regulatory T cells (Tregs). This dual activity makes this compound a valuable tool for studying T cell differentiation and a potential therapeutic candidate for autoimmune disorders.

These application notes provide a detailed protocol for the use of this compound in the in vitro differentiation of human T cells and their subsequent analysis by flow cytometry.

Mechanism of Action: Modulation of T Cell Differentiation

This compound acts as an inverse agonist at the RORγt nuclear receptor. In the context of T cell differentiation, this leads to the following key events:

  • Inhibition of Th17 Differentiation: RORγt is the master regulator for Th17 cell lineage commitment. By binding to and inhibiting RORγt, this compound prevents the transcription of genes essential for Th17 cell function, most notably Interleukin-17A (IL-17A).

  • Promotion of Treg Differentiation: The suppression of the Th17 differentiation pathway can indirectly favor the development of Tregs, which are characterized by the expression of the transcription factor Foxp3. This shift in the Th17/Treg balance is a key indicator of the immunomodulatory potential of this compound.

cluster_0 T Cell Differentiation Pathways Naive CD4+ T Cell Naive CD4+ T Cell Treg Treg Cell Naive CD4+ T Cell->Treg Differentiation Signals RORgt RORγt Naive CD4+ T Cell->RORgt Differentiation Signals Th17 Th17 Cell IL-17 IL-17 Th17->IL-17 Foxp3 Foxp3 Treg->Foxp3 SR1555 SR1555 Hydrochloride SR1555->Treg Promotes SR1555->RORgt Inhibition RORgt->Th17 Inflammation Inflammation IL-17->Inflammation Immune_Suppression Immune Suppression Foxp3->Immune_Suppression cluster_1 Experimental Workflow for T Cell Differentiation and Analysis A Isolate Human PBMCs B Enrich CD4+ T Cells A->B C Activate with anti-CD3/CD28 B->C D Culture with Differentiation Cocktails + SR1555 HCl C->D E Incubate for 5-7 Days D->E F Restimulate (PMA/Ionomycin) E->F G Stain for Surface and Intracellular Markers F->G H Acquire on Flow Cytometer G->H I Analyze Data H->I cluster_2 Flow Cytometry Gating Strategy Start All Events Lymphocytes Lymphocytes (FSC vs SSC) Start->Lymphocytes Singlets Singlets Lymphocytes->Singlets CD4_pos CD4+ Singlets->CD4_pos Th17_pop IL-17A+ CD4_pos->Th17_pop Th17 Gate Treg_pop CD25+ Foxp3+ CD4_pos->Treg_pop Treg Gate

Measuring the Efficacy of SR1555 Hydrochloride in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathogenesis of various autoimmune diseases.[4][5] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[4][5] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and a subsequent decrease in IL-17A secretion.[1][6][7] This application note provides detailed protocols for cell-based assays to quantify the efficacy of this compound, a critical step in the evaluation of its therapeutic potential.

RORγt Signaling Pathway

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4] This leads to the expression of the master transcriptional regulator, RORγt. RORγt, in conjunction with other transcription factors such as STAT3, binds to the promoter regions of genes encoding for key Th17 cytokines, including IL-17A and IL-17F, thereby driving their transcription and subsequent secretion.[4] Interleukin-23 (IL-23) plays a crucial role in the expansion and stabilization of the Th17 phenotype.[4] this compound, as an inverse agonist, binds to the ligand-binding domain of RORγt and promotes a conformational change that represses its transcriptional activity, thus inhibiting the entire downstream signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: SR1555 Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of SR1555 hydrochloride in solution. As specific stability data for this compound is limited in published literature, the following information is based on general principles of chemical stability, the known properties of its structural motifs, and standard practices in pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is reported to be soluble in DMSO.[1][2][3] For maximum stability, it is recommended to prepare stock solutions in anhydrous, high-purity DMSO. Store these stock solutions at -20°C or colder, protected from light and moisture.[2] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q2: How can I tell if my this compound solution has degraded?

A2: Visual inspection and analytical methods can indicate degradation. Signs of degradation may include:

  • Visual Cues: A change in the color of the solution or the appearance of precipitate.

  • Analytical Cues: When analyzed by methods like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main SR1555 peak suggests the formation of degradation products. A noticeable loss of biological activity in your assay is also a key indicator.

Q3: What are the likely causes of this compound degradation in solution?

A3: Based on its chemical structure, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The amide linkage in the acetylpiperazine moiety is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The piperazine ring and the biphenyl system could be susceptible to oxidation, especially in the presence of reactive oxygen species, light, or certain metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[4]

Q4: What is the expected shelf-life of this compound in a DMSO stock solution?

A4: If stored properly in anhydrous DMSO at -20°C or below, the shelf life can be greater than three years.[2] However, the actual stability in your specific experimental conditions (e.g., diluted in aqueous buffers) will be much shorter and needs to be determined empirically.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Precipitate forms after diluting DMSO stock into aqueous buffer. Low Aqueous Solubility: The compound may be crashing out of solution due to its limited solubility in your aqueous buffer.1. Decrease the final concentration of SR1555. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experiment). 3. Evaluate the pH of your buffer; solubility can be pH-dependent.
Loss of biological activity over a short time in experimental media. Chemical Instability: The compound is likely degrading in your aqueous experimental buffer.1. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. 2. Perform a short-term stability study (see Protocol 2) to determine the time window in which the compound is stable in your media. 3. Assess the impact of buffer pH on stability. A pH-rate profile study may be necessary.
Inconsistent results between experiments. Solution Degradation or Handling Variability: This could be due to inconsistent storage, multiple freeze-thaw cycles, or degradation upon exposure to lab lighting.1. Strictly adhere to single-use aliquots for stock solutions. 2. Protect solutions from light by using amber vials or wrapping containers in foil. 3. Ensure consistent timing between solution preparation and use in the assay.

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify the potential degradation pathways of this compound. It involves subjecting the compound to harsh conditions.

Methodology:

  • Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 60°C for 24 hours.

    • Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) or ambient laboratory light for 24-48 hours. Protect a control sample from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[5]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Note the percentage degradation of the parent peak and the appearance of any new peaks (degradants).

Example Data Presentation: Forced Degradation Results

Stress Condition % SR1555 Remaining Number of Degradation Products Observations
Control (T=0) 100% 0 Clear, colorless solution
0.1N HCl, 60°C, 24h 85.2% 2 Clear, colorless solution
0.1N NaOH, 60°C, 24h 45.7% 3 Slight yellowing of solution
3% H₂O₂, RT, 24h 92.1% 1 Clear, colorless solution
60°C, 24h 98.5% 0 Clear, colorless solution
Photostability 95.8% 1 Clear, colorless solution

(Note: Data is illustrative and not based on actual experimental results.)

Protocol 2: Short-Term Stability in Aqueous Buffer

This protocol helps determine how long this compound remains stable under your specific experimental conditions.

Methodology:

  • Preparation: Dilute your DMSO stock solution of this compound into your final experimental aqueous buffer to the working concentration.

  • Incubation: Keep the solution at the temperature you use for your experiments (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by HPLC to quantify the amount of SR1555 remaining. If HPLC is not available, you can assess stability by running your biological assay with the aged solutions, but this is an indirect measure.

  • Data Evaluation: Plot the percentage of SR1555 remaining versus time to determine the stability window.

Example Data Presentation: Stability in Phosphate-Buffered Saline (PBS) at 37°C

Time (Hours) % SR1555 Remaining
0 100.0
2 99.1
4 97.5
8 92.3
12 88.1
24 75.4

(Note: Data is illustrative and not based on actual experimental results.)

Visualizations

cluster_prep Solution Preparation cluster_stress Stability Assessment cluster_analysis Analysis & Interpretation Prep Prepare SR1555 Solution (e.g., in Aqueous Buffer) Incubate Incubate at Experimental Temperature Prep->Incubate Start Experiment Timepoints Sample at Time Points (0, 2, 4, 8h...) Incubate->Timepoints Analyze Analyze by HPLC Timepoints->Analyze For each time point Data Calculate % Remaining Analyze->Data Interpret Determine Stability Window (e.g., Time to 90% Purity) Data->Interpret cluster_main Hypothetical Degradation of SR1555 cluster_products Potential Degradation Products SR1555 SR1555 (C₂₂H₂₂F₆N₂O₂) Hydrolysis_Product Amide Hydrolysis Product (De-acetylated Piperazine) SR1555->Hydrolysis_Product H₂O (Acid or Base) Oxidation_Product1 Piperazine N-Oxide SR1555->Oxidation_Product1 [O] Oxidation_Product2 Biphenyl Hydroxylation Product SR1555->Oxidation_Product2 [O] cluster_nodes Start Problem with SR1555 Solution? Precipitate Precipitate Observed? Start->Precipitate ActivityLoss Loss of Activity? Precipitate->ActivityLoss No Solubility Action: Lower concentration or increase co-solvent (DMSO). Check buffer pH. Precipitate->Solubility Yes Fresh Action: Prepare fresh dilutions before use. ActivityLoss->Fresh Yes Handling Check Handling: - Use single-use aliquots. - Protect from light. - Be consistent. ActivityLoss->Handling No StabilityStudy Action: Run short-term stability study (Protocol 2). Fresh->StabilityStudy OK Solution Appears Stable Handling->OK

References

potential off-target effects of SR1555 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of SR1555 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1][2][3] By binding to the ligand-binding domain of RORγ, it represses the transcriptional activity of the receptor. This leads to the inhibition of pro-inflammatory Th17 cell differentiation and function, and an increase in the frequency of anti-inflammatory regulatory T (Treg) cells.[1][4]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound are the suppression of Th17-mediated immune responses.[4] This includes the reduced expression of key Th17 cytokines such as IL-17A and IL-17F.[3][5] It is being investigated for its therapeutic potential in autoimmune diseases.[1]

Q3: Has the selectivity of this compound been characterized?

Yes, this compound has been reported to be a selective ligand for RORγ. It has been shown to be devoid of activity at the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR).[2][3] It also does not bind to the closely related RORα.[3]

Q4: What are off-target effects, and why should I be concerned?

Off-target effects occur when a compound interacts with proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings. It is crucial to assess and control for off-target effects to ensure the validity of your research.

Q5: I am observing a phenotype that is not consistent with RORγ inhibition. What could be the cause?

Unexpected phenotypes can arise from several factors:

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets.

  • Cell-type specific effects: The role of RORγ and the impact of its inhibition can vary between different cell types and tissues.

  • Experimental artifacts: Issues such as compound solubility, stability, or cytotoxicity at the concentration used can lead to misleading results.

  • Complex biology: The observed phenotype might be a downstream consequence of RORγ inhibition that is not yet fully characterized.

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Cause Recommended Action
High Cellular Toxicity at Low Concentrations Off-target cytotoxicityPerform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). Use the lowest effective concentration that elicits the desired on-target phenotype.
Poor compound solubilityEnsure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture media. Visually inspect for precipitates.
Phenotype Present in RORγ Knockout/Knockdown Cells Off-target effectThis is strong evidence for an off-target mechanism. Consider performing an unbiased screen (e.g., proteomics-based target identification) to identify the off-target protein(s).
Inconsistent Results Between Experiments Compound degradationPrepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles.
Variation in experimental conditionsStandardize all experimental parameters, including cell density, passage number, and incubation times.
Lack of Expected On-Target Effect Suboptimal compound concentrationPerform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Insensitive cell lineConfirm that your cell model expresses RORγ and that the pathway is active and relevant to the phenotype you are studying.

Data Presentation: On-Target and Potential Off-Target Activity

It is important for researchers to generate their own data in their specific experimental systems. The following tables are provided as a template for organizing and presenting such data.

Table 1: On-Target Activity of this compound

Parameter Value Assay Type
IC50 for RORγ 1 - 1.5 µMRadioligand displacement assay / Cell-based reporter assay
EC50 for IL-17A Inhibition Cell-type dependentELISA / qPCR

Table 2: Example Off-Target Selectivity Profile for this compound

Target Binding Affinity (Ki) or Functional Activity (IC50) Assay Type
RORα > 10 µM (Inactive)Cell-based reporter assay
LXRα > 10 µM (Inactive)Cell-based reporter assay
FXR > 10 µM (Inactive)Cell-based reporter assay
Kinase Panel (e.g., 100 kinases) Report any significant inhibition (>50% at 10 µM)Kinase activity assays
GPCR Panel Report any significant binding or functional activityRadioligand binding or functional assays

Experimental Protocols

Protocol 1: Nuclear Receptor Selectivity Profiling using a Cell-Based Reporter Assay

Objective: To determine the selectivity of this compound against a panel of nuclear receptors.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect cells with two plasmids:

      • A plasmid expressing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RORα, LXR, FXR) fused to a GAL4 DNA-binding domain (DBD).

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a known agonist/antagonist for each receptor as a positive control.

    • Add the compounds to the transfected cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency.

    • Calculate the IC50 or EC50 values by fitting the dose-response data to a suitable model.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the potential for this compound to inhibit the activity of a broad range of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Kinase Panel Screening:

    • Submit the compound to a commercial kinase profiling service or perform in-house assays.

    • A typical screen involves incubating a fixed concentration of the compound (e.g., 10 µM) with a panel of purified kinases, their respective substrates, and ATP.

  • Activity Measurement: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase relative to a vehicle control (e.g., DMSO).

    • For any kinases showing significant inhibition, perform follow-up dose-response experiments to determine the IC50 value.

Visualizations

ROR_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binds STAT3 STAT3 Cytokine_Receptor->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORg RORγ pSTAT3->RORg Induces expression IL17_Gene IL-17 Gene RORg->IL17_Gene Activates transcription SR1555 SR1555 Hydrochloride SR1555->RORg Inhibits (Inverse Agonist) Inflammation Inflammation IL17_Gene->Inflammation Promotes

Caption: RORγ signaling pathway and the inhibitory action of this compound.

off_target_workflow start Start: Unexpected Phenotype knockout_expt Test in RORγ knockout/ knockdown cells start->knockout_expt is_on_target Is phenotype RORγ-dependent? off_target_path Likely Off-Target Effect is_on_target->off_target_path No on_target_path Likely On-Target or Complex Biological Effect is_on_target->on_target_path Yes knockout_expt->is_on_target biochemical_screen Biochemical Screens (e.g., Kinase Panel) off_target_path->biochemical_screen cellular_screen Cellular Thermal Shift Assay (CETSA) off_target_path->cellular_screen proteomics Affinity-based Proteomics off_target_path->proteomics end_on_target Investigate Downstream RORγ Signaling on_target_path->end_on_target validate_hit Validate Hits biochemical_screen->validate_hit cellular_screen->validate_hit proteomics->validate_hit end_off_target Identify Off-Target validate_hit->end_off_target Confirmed troubleshooting_tree start Unexpected Result with This compound check_concentration Is the lowest effective concentration being used? start->check_concentration check_controls Are positive and negative controls behaving as expected? check_concentration->check_controls Yes action_dose_response Action: Perform Dose-Response check_concentration->action_dose_response No check_reagents Are reagents (compound, cells) fresh and validated? check_controls->check_reagents Yes action_troubleshoot_assay Action: Troubleshoot Assay check_controls->action_troubleshoot_assay No consider_off_target Potential Off-Target Effect or Cell-Specific Biology check_reagents->consider_off_target Yes action_validate_reagents Action: Validate Reagents check_reagents->action_validate_reagents No action_off_target_investigation Action: Begin Off-Target Investigation (see workflow) consider_off_target->action_off_target_investigation

References

Technical Support Center: SR1555 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR1555 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize their study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1] Its primary mechanism involves the suppression of pro-inflammatory T helper 17 (Th17) cell differentiation and function, while simultaneously promoting the development of anti-inflammatory regulatory T (Treg) cells.[1][2] This dual activity makes it a compound of interest for research in autoimmune and inflammatory diseases. SR1555 has been shown to be selective for RORγ and does not exhibit activity at Liver X receptors (LXR), Farnesoid X receptor (FXR), or RORα.

Q2: What is a suitable vehicle for in vivo administration of this compound?

For oral administration in mice, SR1555 has been successfully formulated in a vehicle consisting of 15% Cremophor EL in water. This vehicle is suitable for oral gavage. It is crucial to ensure the compound is homogenously suspended before each administration.

Q3: What are the recommended routes of administration and dosages for this compound in mice?

This compound has been administered in mice via two primary routes:

  • Oral Gavage (PO): A dose of 20 mg/kg has been used in pharmacokinetic studies.

  • Intraperitoneal Injection (IP): Doses of 5 mg/kg and 10 mg/kg, administered twice daily, have been used in efficacy studies.

The optimal route and dose will depend on the specific experimental model and desired therapeutic effect. A pilot dose-range finding study is recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model.

Q4: How should this compound solutions be prepared and stored?

This compound is a powder that can be dissolved in a suitable solvent like DMSO for stock solutions. For long-term storage, the powder is stable for up to 2 years at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. It is advisable to prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Lack of Efficacy 1. Suboptimal Formulation/Solubility: this compound may not be fully solubilized or may precipitate out of solution, leading to inconsistent dosing. 2. Inadequate Dose or Exposure: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. 3. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the system. 4. Incorrect Route of Administration: The chosen route may not provide adequate bioavailability. 5. Animal Model Insensitivity: The specific animal model may not be responsive to RORγ modulation.1. Optimize Formulation: Ensure the vehicle (e.g., 15% Cremophore EL) is properly prepared and that this compound is fully suspended before each administration. Consider sonication to aid dissolution. 2. Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., 5, 10, 20 mg/kg) to determine the optimal therapeutic dose. 3. Perform a Pharmacokinetic (PK) Study: A pilot PK study will help determine the Cmax, Tmax, and half-life of SR1555 in your model, ensuring adequate exposure. 4. Consider Alternative Routes: If oral administration yields low bioavailability, consider intraperitoneal (IP) injection. 5. Validate the Model: Use a well-characterized positive control compound known to be effective in your model to confirm the model's responsiveness.
High Variability in Results 1. Inconsistent Dosing: Inaccurate animal weighing, improper formulation preparation, or inconsistent administration technique. 2. Biological Variability: Differences in age, sex, or health status of the animals. 3. Circadian Rhythm Effects: The timing of drug administration and sample collection can influence results, as RORγ is involved in regulating circadian rhythms.1. Standardize Procedures: Ensure accurate and consistent animal weighing, meticulous preparation of the dosing solution, and standardized administration techniques by trained personnel. 2. Use Homogeneous Animal Cohorts: Use animals of the same age, sex, and from the same vendor. Ensure all animals are healthy before starting the experiment. 3. Standardize Timing: Administer the compound and collect samples at the same time each day to minimize the impact of circadian variations.
Unexpected Toxicity or Adverse Events 1. Off-Target Effects: Although reported to be selective, high concentrations of SR1555 could potentially interact with other targets. 2. Vehicle Toxicity: The vehicle itself (e.g., Cremophore EL) may cause adverse effects in some animals. 3. Compound Accumulation: Repeated dosing may lead to compound accumulation and toxicity.1. Literature Review for Off-Target Effects: Search for any known off-target activities of SR1555 or similar RORγ inverse agonists. 2. Include a Vehicle-Only Control Group: This is essential to differentiate between vehicle-induced and compound-induced toxicity. 3. Conduct a Toxicokinetic (TK) Study: A TK study with repeated dosing will help assess compound accumulation. Consider reducing the dose or dosing frequency if accumulation is observed.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from preclinical studies.

Table 1: In Vitro Potency of SR1555

ParameterValueReference
RORγ IC50~1.5 µM[3]

Table 2: In Vivo Pharmacokinetic and Dosing Parameters of SR1555 in Mice

ParameterRoute of AdministrationDoseVehicle
Pharmacokinetic StudyOral Gavage (PO)20 mg/kg15% Cremophore EL in water
Efficacy StudyIntraperitoneal (IP)5 or 10 mg/kg (twice daily)Not specified

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life from in vivo studies are not publicly available in the reviewed literature.

Experimental Protocols

1. Formulation of this compound for Oral Administration

  • Objective: To prepare a homogenous suspension of this compound for oral gavage in mice.

  • Materials:

    • This compound powder

    • Cremophor EL

    • Sterile water

    • Sonicator (optional)

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse receiving 0.25 mL).

    • Prepare the vehicle by mixing 15 parts Cremophor EL with 85 parts sterile water (v/v).

    • Weigh the this compound powder and add it to the vehicle.

    • Vortex the mixture vigorously to suspend the compound.

    • If necessary, sonicate the suspension to ensure a fine, homogenous mixture.

    • Visually inspect the suspension for any clumps or precipitation before each administration.

2. In Vivo Efficacy Study in a Mouse Model of Autoimmune Disease (General Protocol)

  • Objective: To assess the efficacy of this compound in a mouse model of autoimmune disease (e.g., Collagen-Induced Arthritis or Experimental Autoimmune Encephalomyelitis).

  • Animal Model: Choose a relevant and well-characterized mouse model for the autoimmune disease of interest.

  • Groups:

    • Group 1: Vehicle control (e.g., 15% Cremophore EL in water)

    • Group 2: this compound (e.g., 10 mg/kg, IP, twice daily)

    • Group 3: Positive control (a known effective therapeutic for the model)

  • Procedure:

    • Induce the autoimmune disease in the mice according to the established protocol for the chosen model.

    • Begin treatment with this compound, vehicle, or positive control at the appropriate time point (prophylactic or therapeutic).

    • Monitor the animals daily for clinical signs of disease (e.g., paw swelling in CIA, paralysis in EAE) and body weight.

    • At the end of the study, collect blood and tissues for pharmacodynamic analysis.

  • Pharmacodynamic Readouts:

    • Flow Cytometry: Analyze splenocytes or lymph node cells for the frequency of Th17 (CD4+ IL-17A+) and Treg (CD4+ Foxp3+) cells.

    • ELISA: Measure the concentration of IL-17A and other relevant cytokines in the serum or in supernatants from re-stimulated splenocytes.

    • Histology: Analyze affected tissues (e.g., joints, spinal cord) for inflammation and tissue damage.

Signaling Pathways and Experimental Workflows

SR1555_Signaling_Pathway cluster_0 T Helper Cell Differentiation cluster_1 Molecular Mechanism Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell TGF-β, IL-6 Treg_Cell Treg Cell Naive_T_Cell->Treg_Cell TGF-β, IL-2 IL17A IL-17A Production Th17_Cell->IL17A Foxp3 Foxp3 Expression Treg_Cell->Foxp3 SR1555 This compound SR1555->Treg_Cell Promotes RORg RORγ SR1555->RORg Inverse Agonist RORg->Th17_Cell Promotes

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Formulation Formulate SR1555 in 15% Cremophore EL Start->Formulation Animal_Model Induce Autoimmune Disease in Mice Formulation->Animal_Model Treatment Administer SR1555 (PO or IP) Animal_Model->Treatment Monitoring Monitor Clinical Score and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Flow_Cytometry Flow Cytometry (Th17/Treg) Endpoint->Flow_Cytometry ELISA ELISA (IL-17A) Endpoint->ELISA Histology Histology Endpoint->Histology End End Flow_Cytometry->End ELISA->End Histology->End

Caption: General in vivo experimental workflow.

Troubleshooting_Logic Problem Inconsistent Results Check_Formulation Is the formulation homogenous? Problem->Check_Formulation Check_Dosing Is the dosing accurate and consistent? Problem->Check_Dosing Check_Animals Are the animals homogenous? Problem->Check_Animals Check_Timing Is the timing of dosing and sampling consistent? Problem->Check_Timing Solution Standardize all experimental procedures Check_Formulation->Solution Check_Dosing->Solution Check_Animals->Solution Check_Timing->Solution

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing SR1555 Hydrochloride Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR1555 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the hydrochloride salt form of SR1555, a selective inverse agonist for the retinoic acid receptor-related orphan receptor γ (RORγ).[1][2][3] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial in the pathology of various autoimmune and inflammatory diseases.[4][5] By acting as an inverse agonist, SR1555 inhibits the transcriptional activity of RORγ, leading to the suppression of Th17 cell development and function.[1][6] This results in reduced production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[6][7] Additionally, SR1555 has been shown to increase the frequency of anti-inflammatory regulatory T (Treg) cells.[1][6]

Q2: What is a recommended starting dose for this compound in a mouse model of autoimmune disease?

A2: For a mouse model of autoimmune disease, a common starting dose for a novel RORγt antagonist administered orally is in the range of 10-30 mg/kg, once or twice daily. The optimal dose will depend on the specific animal model, the severity of the disease, and the pharmacokinetic properties of the compound. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q3: What is a suitable vehicle for dissolving this compound for oral gavage?

A3: A common vehicle for oral gavage of hydrophobic compounds in mice consists of a mixture of DMSO, PEG400, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] However, the solubility of this compound in this specific vehicle should be tested. If precipitation occurs, an alternative formulation of 10% DMSO and 90% corn oil can be considered for lower doses and shorter-term studies.[8] It is crucial to ensure the final solution is uniform, either as a clear solution or a stable suspension, before administration.

Q4: What are the potential signs of toxicity to monitor in animals treated with this compound?

A4: Initial signs of in vivo toxicity can be subtle.[9] It is important to closely monitor the animals for changes in body weight, food and water consumption, and any clinical signs such as lethargy, ruffled fur, or abnormal posture.[9] If significant weight loss or other adverse effects are observed, it may be necessary to reduce the dose or adjust the formulation.[9]

Q5: How long should the treatment with this compound last in an animal study?

A5: The duration of treatment will depend on the specific animal model and the research question. For acute models of inflammation, a shorter treatment period of a few days to a week may be sufficient. For chronic models of autoimmune disease, longer treatment periods of several weeks may be necessary to observe a therapeutic effect. The experimental design should include appropriate time points for assessing both efficacy and potential toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no efficacy - Insufficient dosage- Poor bioavailability- Inappropriate administration route- Incorrect timing of administration- Perform a dose-escalation study to find the optimal dose.- Analyze the pharmacokinetic profile of this compound in your animal model.- Consider alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability is low.- Adjust the timing of administration relative to disease induction or progression.
Observed toxicity (e.g., weight loss, lethargy) - Dosage is too high- Vehicle toxicity- Off-target effects- Reduce the dosage and perform a dose-response study to find a well-tolerated and effective dose.- Include a vehicle-only control group to assess the effects of the vehicle.- If toxicity persists at effective doses, consider investigating potential off-target effects of the compound.
Compound precipitation in the formulation - Poor solubility of this compound in the chosen vehicle- Try alternative vehicle formulations. A suspension can be acceptable if it is uniform and stable.- Reduce the concentration of the compound in the formulation.- Gently warm the solution and sonicate to aid dissolution, but ensure the compound is stable at higher temperatures.
High variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation- Issues with the disease model- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).- Increase the number of animals per group to improve statistical power.- Refine and standardize the disease induction protocol to reduce variability in the model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Calculate the required amount of this compound and vehicle components. Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice, calculate the total amount of compound needed. The volume for oral gavage in mice is typically 10 mL/kg.

  • Prepare the vehicle solution. For a vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline, mix the components in the correct proportions in a sterile tube.

  • Dissolve this compound. Add the calculated amount of this compound to the vehicle.

  • Aid dissolution. Vortex the mixture thoroughly. If the compound does not fully dissolve, you can use a sonicator for a few minutes. Gentle warming may also be used, but ensure the compound's stability at the applied temperature.

  • Inspect the final formulation. The final formulation should be a clear solution or a homogenous suspension. If it is a suspension, ensure it is well-mixed before each administration.

  • Storage. Prepare the formulation fresh daily if possible. If short-term storage is necessary, store it protected from light at 4°C.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Handling. Handle the mice gently to minimize stress. Accustom the animals to handling for a few days before the start of the experiment.

  • Dosage Calculation. Weigh each mouse before dosing to calculate the precise volume of the formulation to be administered.

  • Administration. Use a proper-sized, sterile gavage needle (typically a 20-gauge, 1.5-inch curved needle for adult mice). Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it into the stomach. Administer the calculated volume of the this compound formulation slowly.

  • Monitoring. After administration, monitor the mouse for any signs of distress, such as difficulty breathing or regurgitation.

  • Record Keeping. Maintain detailed records of the date, time, dose, and any observations for each animal.

Visual Diagrams

SR1555_Mechanism_of_Action cluster_Th17 Th17 Cell RORγt RORγt IL-17A_Gene IL-17A Gene RORγt->IL-17A_Gene Activates Transcription IL-17 IL-17 (Pro-inflammatory Cytokine) IL-17A_Gene->IL-17 Leads to Production Inflammation Inflammation IL-17->Inflammation SR1555 SR1555 HCl SR1555->RORγt Binds and Inhibits

Caption: Mechanism of this compound as a RORγt antagonist.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Disease_Induction Disease Model Induction (e.g., EAE, Psoriasis) Acclimatization->Disease_Induction Randomization Randomization into Groups (Vehicle, SR1555 Doses) Disease_Induction->Randomization Dosing Daily Dosing with SR1555 HCl or Vehicle (Oral Gavage) Randomization->Dosing Monitoring Daily Monitoring (Clinical Score, Body Weight) Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Analysis Data Analysis (Histology, Cytokine Levels, etc.) Sample_Collection->Analysis

References

SR1555 Hydrochloride Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of SR1555 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a selective inverse agonist of the Retinoid-related Orphan Receptor gamma (RORγ).[1][2][3][4] As an inverse agonist, it suppresses the constitutive activity of RORγ.[1] This mechanism is key to its primary biological effects, which include the suppression of T helper 17 (TH17) cell differentiation and the stimulation of regulatory T (Treg) cells.[1][3] SR1555 has an IC50 value of approximately 1 to 1.5 µM for RORγ.[1][3]

Q2: What are the known cellular effects of SR1555?

SR1555 has been shown to modulate the function of various cell types:

  • Immune Cells: It inhibits the development and function of pro-inflammatory TH17 cells and promotes the frequency of anti-inflammatory Treg cells.[1] It has also been shown to suppress the production of inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide-stimulated RAW264.7 macrophage-like cells.[5]

  • Adipocytes: In 3T3-L1 pre-adipocytes, SR1555 treatment leads to decreased expression of RORγ and increased expression of FGF21 and adiponectin (adipoQ).[1][5] It also inhibits the activity of hormone-sensitive lipase (HSL), a key enzyme in fat breakdown.[5]

  • Muscle Cells: In C2C12 myoblasts, SR1555 has been observed to increase mitochondrial membrane potential and mass.[5]

Q3: Is there any published data on the general cytotoxicity of this compound?

Q4: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

Standard colorimetric and fluorescence-based assays are suitable for evaluating the potential cytotoxicity of SR1555. Commonly used and reliable methods include:

  • MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cell membrane integrity.[6][7]

  • CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent dye that binds to the DNA of dead cells, allowing for real-time measurement of cytotoxicity.[8]

Troubleshooting Guide for Cytotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check cell cultures for contamination.
Low signal or no response to positive control - Inactive positive control- Incorrect assay reagent preparation or storage- Insufficient incubation time- Low cell number- Use a fresh, validated positive control for cytotoxicity (e.g., doxorubicin, staurosporine).- Prepare reagents according to the manufacturer's protocol and store them correctly.- Optimize the incubation time for your specific cell line and assay.- Ensure an adequate number of viable cells are seeded per well.
High background signal - Contamination of reagents or media- Phenol red in media interfering with colorimetric assays- Serum components in the media reacting with assay reagents- Compound interference- Use sterile, fresh reagents and media.- For colorimetric assays, consider using phenol red-free media.- Wash cells with PBS before adding assay reagents if serum interference is suspected.- Run a control with the compound in cell-free media to check for direct interference with the assay chemistry.
Unexpected dose-response curve (e.g., hormesis) - Biphasic effect of the compound- Compound precipitation at high concentrations- Off-target effects at different concentrations- This may be a true biological effect. Widen the concentration range tested.- Check the solubility of SR1555 in your culture media. Use a phase-contrast microscope to look for precipitates.- Consider the possibility of different mechanisms of action at varying concentrations.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[6][7]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in media).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Release Assay

This protocol provides a general framework for measuring cytotoxicity based on membrane integrity.[6]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium (serum-free medium may be required for the assay)

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for: no cells (background), vehicle-treated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (Sample LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of SR1555 and a general experimental workflow for cytotoxicity assessment.

SR1555_Signaling_Pathway This compound Signaling Pathway SR1555 This compound RORg RORγ SR1555->RORg Inverse Agonist TH17 TH17 Differentiation RORg->TH17 Treg Treg Cell Stimulation RORg->Treg Indirect Effect Adipogenesis Adipogenesis Modulation RORg->Adipogenesis IL17 IL-17 Expression TH17->IL17 FGF21_AdipoQ ↑ FGF21 & AdipoQ Expression Adipogenesis->FGF21_AdipoQ HSL ↓ HSL Activity Adipogenesis->HSL

Caption: Inferred signaling cascade of this compound.

Cytotoxicity_Workflow General Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. SR1555 Dilution Series Treatment 4. Treat Cells with SR1555 Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Add_Reagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) Incubation->Add_Reagent Measure 7. Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Data_Analysis 8. Calculate % Viability/Cytotoxicity Measure->Data_Analysis IC50 9. Determine IC50 Value Data_Analysis->IC50

Caption: Standard workflow for assessing SR1555 cytotoxicity.

References

Technical Support Center: SR1555 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR1555 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability when working with this selective RORγ inverse agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, providing direct answers and troubleshooting guidance.

Question 1: What is the recommended solvent for dissolving this compound and what are the optimal storage conditions for the stock solution?

Answer: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] For long-term storage, it is advisable to store the powdered compound at -20°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[1] Studies on compound stability in DMSO suggest that most compounds are stable for extended periods, though repeated freeze-thaw cycles should be minimized.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Question 2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

Answer: Inconsistent results in cell-based assays can stem from several factors:

  • Cell Line Integrity: Ensure your cell line (e.g., EL4, primary splenocytes) is not contaminated and has been recently authenticated. Passage number can also influence cellular responses.

  • Compound Precipitation: this compound has limited solubility in aqueous media.[3] When diluting your DMSO stock into cell culture media, ensure thorough mixing to prevent precipitation. Visual inspection of the media for precipitates under a microscope is recommended.

  • Assay Timing and Compound Stability: The timing of compound addition and the duration of the assay are critical. While this compound is generally stable, its stability in culture media over long incubation periods should be considered.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Use a cell counter to ensure consistent seeding density across all wells and experiments.

  • Reagent Variability: Ensure all reagents, including cell culture media, serum, and cytokines (for cell differentiation assays), are from consistent lots to minimize batch-to-batch variability.

Question 3: How can I minimize off-target effects in my experiments?

Answer: SR1555 is a selective RORγ inverse agonist and does not bind to RORα, LXR, or FXR.[3] However, like any small molecule inhibitor, the possibility of off-target effects should be considered. To mitigate this:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that achieves the desired biological effect. A common effective concentration used in vitro is 10 μM.[4]

  • Include Proper Controls: Always include a vehicle control (DMSO) to account for any solvent effects. If possible, use a structurally related but inactive compound as a negative control.

  • Confirm Target Engagement: If feasible, perform experiments to confirm that SR1555 is engaging with RORγ in your experimental system. This could involve techniques like cellular thermal shift assays (CETSA) or downstream target gene expression analysis.

  • Consider Orthogonal Approaches: To confirm that the observed phenotype is due to RORγ inhibition, consider using genetic approaches like siRNA or CRISPR/Cas9 to knockdown RORγ and compare the results to those obtained with this compound.

Question 4: I am planning an in vivo study in mice. What are the key considerations for dosing and formulation?

Answer: For in vivo studies, proper formulation and administration are crucial for obtaining reproducible results.

  • Formulation: this compound can be formulated for oral administration. A common vehicle is 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline).[4] The solubility in these vehicles is reported to be ≥ 2.5 mg/mL.[4]

  • Dosing and Administration: The optimal dose will depend on the specific mouse model and experimental endpoint. It is recommended to perform a pilot study to determine the optimal dose and dosing frequency. Oral gavage is a common method for administration.[5] Training mice to self-administer the compound mixed with a palatable food can be a less stressful alternative.[6]

  • Pharmacokinetics: Be aware that small molecules can have short half-lives in rodents, potentially requiring frequent dosing to maintain effective concentrations.[7] If possible, conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in your model.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Concentrations

ParameterValueTargetReference
IC501 µMRORγ[4]
IC501.5 µMRORγ[8]

Table 2: Solubility Data

SolventConcentrationReference
DMSO15 mg/mL
DMSO3 mg/mL[3]
DMF5 mg/mL[3]
Ethanol1.6 mg/mL[3]
DMF:PBS (pH 7.2) (1:6)0.16 mg/mL[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[4]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro TH17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into TH17 cells and the assessment of the inhibitory effect of this compound.

Materials:

  • Naive CD4+ T cells (isolated from mouse spleens)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3e and anti-CD28 antibodies

  • Recombinant mouse IL-6, TGF-β1, IL-23

  • Anti-IFN-γ and anti-IL-4 antibodies

  • This compound (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)

  • Anti-IL-17A antibody for intracellular staining

  • Flow cytometer

Procedure:

  • Isolate naive CD4+ T cells from the spleens of mice using a commercial isolation kit.

  • Coat a 96-well plate with anti-CD3e antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (e.g., 2 µg/mL).

  • Add the TH17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), and IL-23 (20 ng/mL).

  • Add anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) to block TH1 and TH2 differentiation.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours.

  • Harvest the cells and perform intracellular staining for IL-17A according to the manufacturer's protocol.

  • Analyze the percentage of IL-17A positive cells by flow cytometry.

Protocol 2: RORγ Reporter Gene Assay

This protocol outlines a cell-based reporter assay to measure the inverse agonist activity of this compound on RORγ.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmid for GAL4-RORγ-LBD (Ligand Binding Domain)

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent

  • DMEM supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the GAL4-RORγ-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound

SR1555_Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (TH17) Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR1555 SR1555 Hydrochloride RORg_protein RORγ Protein SR1555->RORg_protein Enters Cell & Binds RORg_DNA RORγ binds to ROR Response Elements (ROREs) RORg_protein->RORg_DNA Translocates to Nucleus IL17_gene IL-17 Gene RORg_DNA->IL17_gene Normally promotes transcription Transcription_Inhibition Transcription Inhibited RORg_DNA->Transcription_Inhibition SR1555 binding causes conformational change Transcription_Inhibition->IL17_gene Prevents transcription

Caption: this compound acts as a RORγ inverse agonist.

Experimental Workflow for In Vitro TH17 Differentiation Assay

TH17_Workflow start Start: Isolate Naive CD4+ T Cells plate_coating Coat Plate with anti-CD3e start->plate_coating cell_seeding Seed T cells & add anti-CD28 plate_coating->cell_seeding cytokine_cocktail Add TH17 Polarizing Cytokines (IL-6, TGF-β, IL-23) & blocking antibodies cell_seeding->cytokine_cocktail treatment Add this compound (or Vehicle) cytokine_cocktail->treatment incubation Incubate for 3-4 Days treatment->incubation restimulation Restimulate with PMA/Ionomycin/Brefeldin A incubation->restimulation staining Intracellular Staining for IL-17A restimulation->staining analysis Analyze by Flow Cytometry staining->analysis Troubleshooting_Logic start Inconsistent Results? check_cells Check Cell Health: - Contamination? - Passage Number? - Viability? start->check_cells Yes check_compound Check Compound Prep: - Precipitation? - Correct Dilution? - Stock Stability? start->check_compound Yes check_assay Check Assay Conditions: - Seeding Density? - Reagent Lots? - Incubation Time? start->check_assay Yes resolve_cells Solution: - Use new cell stock - Authenticate cells check_cells->resolve_cells Issue Found resolve_compound Solution: - Prepare fresh dilutions - Visually inspect media check_compound->resolve_compound Issue Found resolve_assay Solution: - Standardize protocols - Use consistent reagents check_assay->resolve_assay Issue Found

References

SR1555 hydrochloride degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SR1555 Hydrochloride

Disclaimer: The following information regarding the degradation products of this compound is hypothetical and based on the chemical structure of the molecule and general principles of drug degradation. As of the last update, specific literature detailing the degradation pathways of this compound is not publicly available. The provided protocols and troubleshooting guides are intended as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is the salt form of SR1555, a selective inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1] RORγ is a key regulator of T helper 17 (Th17) cell differentiation, which is implicated in the pathology of several autoimmune diseases.[2] By acting as an inverse agonist, SR1555 suppresses the function of RORγ, leading to the inhibition of Th17 cell development and an increase in the frequency of regulatory T cells (Tregs).[1] This dual action makes it a valuable tool for research into autoimmune diseases and obesity.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes an acetylpiperazine moiety (an amide) and a biphenyl core, this compound is potentially susceptible to two primary degradation pathways:

  • Hydrolytic Degradation: The amide bond in the acetylpiperazine group can undergo hydrolysis under acidic or basic conditions.[3][4][5] This would cleave the molecule, resulting in two main fragments.

  • Oxidative Degradation: The biphenyl ring system could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives.[6] The benzylic carbon (the CH2 group linking the piperazine and a phenyl ring) is also a potential site for oxidation.[7]

Q3: How can I identify if my this compound sample has degraded?

A3: Degradation can be identified through several observations:

  • Physical Changes: A noticeable change in the color (e.g., from white/beige to yellow/brown) or a decrease in solubility of the powder.

  • Chromatographic Analysis: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks or a decrease in the peak area of the parent SR1555 compound suggests the presence of degradation products. A validated stability-indicating HPLC method is the most reliable way to quantify this.[2][8][9]

  • Inconsistent Biological Activity: A significant loss of potency or variability in your experimental results (e.g., reduced inhibition of IL-17 expression) could indicate that the active compound has degraded.

Q4: What is the potential impact of degradation on the biological activity of SR1555?

A4: The biological activity of SR1555 is directly linked to its specific three-dimensional structure that allows it to bind to the RORγ ligand-binding domain.

  • Hydrolysis of the amide bond would separate the molecule into two distinct parts. This would almost certainly abolish its activity, as the resulting fragments would not possess the required structure to bind effectively to the RORγ receptor.

  • Oxidation of the biphenyl rings could alter the electronic properties and shape of the molecule, potentially reducing its binding affinity for RORγ and leading to decreased or complete loss of its inverse agonist activity.

Q5: What are the recommended storage and handling conditions for this compound?

A5: To minimize degradation, this compound should be stored under the manufacturer's recommended conditions. Generally, for solid compounds, this involves:

  • Storage: Store as a solid powder at -20°C.[10]

  • Light: Protect from light.

  • Moisture: Keep in a tightly sealed container in a dry environment.

  • In Solution: If preparing stock solutions in solvents like DMSO, it is recommended to store them at -80°C for long-term use and make fresh dilutions for experiments.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Encountered Potential Cause Related to Degradation Recommended Action
Reduced or inconsistent potency in cell-based assays (e.g., lower than expected inhibition of Th17 differentiation). The active SR1555 has degraded into inactive products (e.g., through hydrolysis), lowering the effective concentration of the compound.1. Prepare fresh stock solutions from a new or properly stored vial of this compound. 2. Analyze the problematic stock solution using HPLC to check for the presence of degradation peaks. 3. Review your solution preparation and storage protocol to ensure minimal exposure to harsh conditions (e.g., prolonged time at room temperature, light exposure).
Appearance of unexpected peaks in HPLC/LC-MS analysis. The sample has degraded due to improper storage or handling. The additional peaks correspond to degradation products.1. Confirm the identity of the parent peak by comparing the retention time and mass spectrum with a reference standard. 2. Perform a forced degradation study (see Protocol 1) to tentatively identify if the unknown peaks match those generated under specific stress conditions (acid, base, oxidation). 3. If degradation is confirmed, discard the old stock and prepare a fresh solution. Ensure the mobile phase and diluents used are not causing on-column degradation.
Compound powder has changed color or does not dissolve properly. This may indicate significant degradation, potentially through oxidation or photolysis, which can lead to polymerization or the formation of less soluble products.Do not use the compound. Discard the vial and obtain a fresh batch. Review storage conditions to prevent future occurrences.

Hypothetical Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound, aiming for 5-20% degradation as recommended by ICH guidelines.[11][12]

Stress Condition Duration % Degradation of SR1555 Hypothetical Degradation Product(s) Formed Notes
Acid Hydrolysis (0.1 M HCl) 24 hours at 60°C15.2%DP1: 4'-((piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)(1,1,1,3,3,3-hexafluoropropan-2-ol)DP2: Acetic AcidSuggests susceptibility of the amide bond to acid-catalyzed hydrolysis.
Base Hydrolysis (0.1 M NaOH) 8 hours at 60°C18.5%DP1: 4'-((piperazin-1-yl)methyl)-[1,1'-biphenyl]-4-yl)(1,1,1,3,3,3-hexafluoropropan-2-ol)DP2: AcetateSuggests the amide bond is more labile under basic conditions than acidic.
Oxidation (3% H₂O₂) 24 hours at RT8.9%DP3: Hydroxylated Biphenyl DerivativeIndicates moderate sensitivity to oxidation.
Thermal Degradation 48 hours at 80°C (solid)< 2.0%MinimalThe solid form appears to be thermally stable.
Photolytic Degradation 1.2 million lux hours5.5%Various minor productsIndicates some sensitivity to light exposure.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Hypothetical Degradation of SR1555 cluster_1 Hydrolysis (Acid or Base) cluster_2 Oxidation SR1555 SR1555 (Active Inverse Agonist) DP1 DP1 (Piperazine Derivative) [Inactive] SR1555->DP1 DP2 DP2 (Acetic Acid/Acetate) SR1555->DP2 DP3 DP3 (Hydroxylated Biphenyl) [Likely Inactive] SR1555->DP3

Caption: Hypothetical degradation pathways of this compound.

G cluster_0 Experimental Workflow: Investigating Degradation A Problem Observed (e.g., low bioactivity, extra HPLC peaks) B Prepare Fresh Stock Solution & Re-run Experiment A->B C Problem Resolved? B->C D Isolate Problematic Stock. Analyze via Stability-Indicating HPLC C->D No H Continue Experiment with Validated Stock Solution C->H Yes E Compare to Reference Standard & Forced Degradation Samples D->E F Identify Degradation Product(s) & Quantify Degradation E->F G Review Storage/Handling Protocols. Discard Degraded Stock. F->G

Caption: Workflow for troubleshooting suspected SR1555 degradation.

G cluster_0 RORγ Signaling and Impact of SR1555 Degradation RORg RORγ (Nuclear Receptor) IL17 IL-17 Gene Transcription RORg->IL17 Activates Th17 Th17 Cell Differentiation IL17->Th17 Promotes SR1555 Intact SR1555 SR1555->RORg Inhibits (Inverse Agonist) Degraded Degraded SR1555 (e.g., DP1, DP3) Degraded->RORg No Binding/ No Effect

Caption: Impact of intact vs. degraded SR1555 on the RORγ pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on ICH Q1A(R2) guidelines to deliberately degrade the drug substance under various stress conditions.[11][13]

Objective: To generate potential degradation products of SR1555 and test the specificity of a stability-indicating analytical method.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of SR1555 in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw samples at 1, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw samples at 8 and 24 hours.

  • Thermal Degradation:

    • Place a small amount of solid SR1555 powder in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose both solid powder and a 0.5 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Dilute all stressed samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating SR1555 from its potential degradation products.[2][9]

Instrumentation & Columns:

  • HPLC system with a UV/PDA detector.

  • Recommended starting column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Method Development Steps:

  • Solvent Selection: SR1555 is soluble in DMSO and methanol. Use Acetonitrile (ACN) and/or Methanol (MeOH) as the organic phase and a buffered aqueous solution (e.g., 0.1% formic acid or 10 mM ammonium acetate) as the aqueous phase.

  • Initial Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector to find the optimal wavelength for detection (e.g., ~254 nm).

    • Column Temperature: 30°C

  • Method Optimization:

    • Inject a mixture of the parent SR1555 and samples from the forced degradation study (a mix of acid, base, and peroxide-degraded samples is efficient).

    • Adjust the gradient slope, initial/final %B, and buffer pH to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.

    • If separation is poor, try a different organic modifier (Methanol) or a column with different selectivity (e.g., Phenyl-Hexyl).

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in all stressed samples (using PDA peak purity analysis).

References

how to store SR1555 hydrochloride for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and use of SR1555 hydrochloride. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term use?

A1: For long-term stability, this compound solid powder should be stored at -20°C for up to 24 months. For shorter durations, storage at 4°C is acceptable for up to six months.

Q2: What are the recommended storage conditions for this compound in solution?

A2: If you need to prepare stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials. For solutions prepared in DMSO, storage at -80°C is recommended for up to six months. Storage at -20°C is also acceptable for up to one month.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend dissolving this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.

Q4: Is this compound sensitive to light, air, or moisture?

A4: While specific data on the photosensitivity, hygroscopicity, or air sensitivity of this compound is not extensively published, it is best practice for all research chemicals to be stored in tightly sealed containers, protected from light. For solutions, using amber vials or wrapping vials in foil is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage.Ensure the compound has been stored according to the recommendations (solid at -20°C, solutions at -80°C). If degradation is suspected, it is advisable to use a fresh vial of the compound.
Inaccurate solution concentration.Verify the calculations used for preparing the stock solution. Ensure the solid was fully dissolved. If possible, confirm the concentration using an appropriate analytical method.
Cell-based assay variability.Optimize cell density, incubation times, and treatment concentrations. Ensure consistent cell passage numbers and health. Include appropriate positive and negative controls in every experiment.
Compound precipitation in cell culture media Poor solubility of the compound at the final concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically ≤0.1%) and does not affect cell viability. Perform a solubility test in the media prior to the experiment.
Low or no activity in a reporter gene assay Suboptimal transfection efficiency.Optimize the transfection protocol for the specific cell line being used.
Incorrect reporter construct for the target pathway.Verify that the reporter construct contains the appropriate response elements for RORγt.
Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions.

Quantitative Data Summary

ParameterValueSource
Storage of Solid Powder (Long-term) -20°C for up to 24 months[1]
Storage of Solid Powder (Short-term) 4°C for up to 6 monthsN/A
Storage of Solution in DMSO -80°C for up to 6 months[1]
-20°C for up to 1 month[1]
Molecular Weight 496.88 g/mol [2]
Solubility in DMSO ≥ 10 mg/mLN/A

Experimental Protocols

Protocol for RORγt Reporter Gene Assay

This protocol provides a general framework for assessing the inverse agonist activity of this compound on Retinoic acid-related Orphan Receptor gamma t (RORγt) using a luciferase reporter assay.

1. Cell Culture and Transfection:

  • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
  • Allow cells to adhere overnight.
  • Co-transfect the cells with a RORγt expression vector and a reporter plasmid containing a ROR response element (RORE) driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase should also be co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Remove the transfection medium from the cells and add the medium containing different concentrations of this compound.
  • Include a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells).
  • Incubate the cells for an additional 24 hours.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.
  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

ROR_gamma_t_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORgt RORγt RORE ROR Response Element (RORE) on Target Gene Promoter RORgt->RORE Binds to Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes Coactivator Co-activator Coactivator->RORgt Recruited by Transcription Gene Transcription RORE->Transcription Initiates IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Inflammation Pro-inflammatory Response IL17_Protein->Inflammation Promotes SR1555 This compound (Inverse Agonist) SR1555->RORgt Binds to and inhibits

References

addressing poor cellular uptake of SR1555 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SR1555 Hydrochloride

This technical support center provides troubleshooting guidance for researchers experiencing issues with the cellular uptake of this compound, a novel kinase inhibitor. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you diagnose and resolve common challenges in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the novel tyrosine kinase, TK-X. It is under investigation for its role in downregulating proliferative signaling pathways. Its hydrochloride salt form is designed to improve aqueous solubility, but its physicochemical properties may still present challenges for passive diffusion across the cell membrane.

Q2: What are the key physicochemical properties of this compound?

The properties of this compound are summarized below. Its moderate logP value and multiple hydrogen bond donors suggest that it may not be an ideal candidate for passive membrane transport.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Cellular Uptake
Molecular Weight 584.1 g/mol High molecular weight may slightly impede passive diffusion.
cLogP 3.8Moderate lipophilicity; may partition into membranes but slowly.
Aqueous Solubility (pH 7.4) 15 µMLow solubility in physiological buffers can lead to precipitation.
pKa 8.2 (basic)Primarily ionized at physiological pH, reducing passive diffusion.
Hydrogen Bond Donors 5High number can hinder crossing the lipid bilayer.

Q3: Why am I observing a much lower potency (higher IC50) in my cell-based assays compared to my biochemical assays?

A significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a classic indicator of poor cellular uptake. The compound may not be reaching its intracellular target at a sufficient concentration. Other potential causes include compound instability in media, rapid metabolism, or active efflux from the cell.

Q4: What are the recommended solvent and storage conditions for this compound?

For stock solutions, we recommend using anhydrous DMSO at a concentration of 10-20 mM. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture media is below 0.5% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Poor Cellular Efficacy

This guide addresses the common problem of low or inconsistent activity of this compound in cellular experiments.

Problem: The observed IC50 value for SR1555 is >10 µM in my cell line, but the enzymatic IC50 is 50 nM.

This discrepancy points towards a cellular barrier. The troubleshooting workflow below can help identify the root cause.

G start_node Low Cellular Potency (IC50 > 10 µM) q1 Is the compound soluble in your final assay media? start_node->q1 cause1 Potential Cause: Precipitation q1->cause1 No sol_no q2 Is the compound actively removed by efflux pumps? q1->q2 Yes sol_yes sol_yes Yes sol_no No solution1 Solution: 1. Lower final concentration. 2. Add 0.1% BSA to media. 3. See Protocol 3. cause1->solution1 cause2 Potential Cause: Efflux by ABC Transporters q2->cause2 Yes efflux_yes cause3 Potential Cause: Poor Membrane Permeability q2->cause3 No efflux_no efflux_yes Yes efflux_no No solution2 Solution: 1. Co-administer with an efflux inhibitor (e.g., Verapamil). 2. See Protocol 2. cause2->solution2 solution3 Solution: 1. Increase incubation time (24-72h). 2. Use permeabilizing agents (e.g., 0.01% Pluronic F-68). 3. Quantify uptake via LC-MS/MS (See Protocol 1). cause3->solution3 G cluster_prep Cell Preparation cluster_treat Treatment cluster_harvest Harvest & Lysis cluster_analysis Analysis p1 1. Seed Cells (e.g., 1x10^6 cells/well in a 6-well plate) p2 2. Incubate for 24h (allow cells to adhere) p1->p2 p3 3. Treat with SR1555 (10 µM) for desired time points (e.g., 2, 6, 24 hours) p2->p3 p4 4. Wash cells 3x with ice-cold PBS p3->p4 p5 5. Lyse cells with Acetonitrile + Internal Standard p4->p5 p6 6. Scrape and collect lysate p5->p6 p7 7. Centrifuge to pellet debris p6->p7 p8 8. Analyze supernatant via LC-MS/MS p7->p8 p9 9. Quantify concentration against a standard curve p8->p9 G cluster_nuc Nucleus receptor Growth Factor Receptor tkx TK-X receptor->tkx Activates siga SIG-A tkx->siga Phosphorylates pro_tf PRO-TF siga->pro_tf Activates genes Proliferation Genes pro_tf->genes Upregulates nucleus Nucleus sr1555 SR1555 sr1555->tkx

Validation & Comparative

A Comparative Guide to SR1555 Hydrochloride and Other RORγ Inverse Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of Retinoic Acid-related Orphan Receptor γ (RORγ) inverse agonists presents a promising frontier for therapeutic intervention in autoimmune diseases. This guide provides an objective comparison of SR1555 hydrochloride against other notable RORγ inverse agonists, supported by experimental data and detailed methodologies.

The transcription factor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This central role has made RORγt a key target for the development of small molecule inverse agonists aimed at treating a range of autoimmune and inflammatory conditions. This compound is one such molecule, and this guide will evaluate its performance in the context of other well-characterized RORγ inverse agonists.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and cellular activity of this compound and other selected RORγ inverse agonists. These compounds have been chosen based on their prevalence in the scientific literature and their progression in preclinical and clinical studies.

Table 1: In Vitro Potency of RORγ Inverse Agonists

CompoundTargetAssay TypeIC50KiReference
This compound RORγNot Specified1 µMNot Reported[3][4]
SR2211RORγNot Specified~320 nM105 nM[5][6][7]
TAK-828FRORγtBinding Assay1.9 nM1.0 nM[8][9]
RORγtReporter Gene Assay6.1 nMNot Reported[8][9]
VTP-43742 (Vimirogant)RORγtNot Specified17 nM3.5 nM[10]
GSK805RORγtNot SpecifiedpIC50 = 8.4Not Reported[11]
XY018RORγNot SpecifiedEC50 = 190 nMNot Reported[12]

Table 2: Cellular Activity of RORγ Inverse Agonists

CompoundCell TypeAssayEffectConcentrationReference
SR1555 EL4 cellsIL-17A Gene Expression>70% inhibition10 µM[4]
Mouse SplenocytesTh17 DifferentiationSuppressionNot Specified[13]
Mouse SplenocytesTreg DevelopmentStimulationNot Specified[13]
SR2211EL-4 cellsIL-17 Gene ExpressionInhibition5 µM[7]
Naïve CD4+ T cellsTh17 Differentiation (IL-17 production)Significant inhibitionNot Specified[7]
TAK-828FJurkat cells (hRORγt overexpression)IL-17 Protein ExpressionIC50 = 19 nMNot Specified[9]
Jurkat cells (hRORγt overexpression)IL-17 mRNA LevelIC50 = 4.3 nMNot Specified[9]
VTP-43742 (Vimirogant)Mouse SplenocytesTh17 Differentiation (IL-17A secretion)IC50 = 57 nMNot Specified[10]
Human PBMCsIL-17A SecretionIC50 = 18 nMNot Specified[10]
GSK805Th17 cellsTh17 Cell ResponsesInhibition0.5 µM[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the RORγ signaling pathway in Th17 differentiation and a typical experimental workflow for screening RORγ inverse agonists.

ROR_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines TGF-β, IL-6, IL-23 Receptors TGF-βR, IL-6R, IL-23R Cytokines->Receptors Binding SMADs SMADs Receptors->SMADs Activation JAKs JAKs Receptors->JAKs Activation RORgt_gene RORC Gene SMADs->RORgt_gene Transcription STAT3 STAT3 JAKs->STAT3 Phosphorylation STAT3->RORgt_gene Transcription RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Translation IL17_gene IL17A/F Gene RORgt_protein->IL17_gene Activation IL17_protein IL-17A/F IL17_gene->IL17_protein Expression & Secretion SR1555 SR1555 HCl & other Inverse Agonists SR1555->RORgt_protein Inhibition

RORγ Signaling Pathway in Th17 Differentiation

experimental_workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Lead Characterization reporter_assay Luciferase Reporter Assay (RORγt Activity) hits Initial Hits reporter_assay->hits Identify Actives compound_library Compound Library compound_library->reporter_assay th17_diff Th17 Differentiation Assay (IL-17 Production) hits->th17_diff selectivity_assays Selectivity Assays (vs. RORα, RORβ, etc.) hits->selectivity_assays validated_hits Validated Hits th17_diff->validated_hits selectivity_assays->validated_hits in_vivo In Vivo Models (e.g., EAE, Psoriasis models) validated_hits->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics validated_hits->pk_pd lead_compound Lead Compound in_vivo->lead_compound pk_pd->lead_compound

Experimental Workflow for RORγ Inverse Agonist Discovery

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of RORγ inverse agonists.

RORγ Luciferase Reporter Gene Assay

This assay is a primary screening method to identify and characterize compounds that modulate RORγ transcriptional activity.

Objective: To quantify the inverse agonist activity of test compounds on RORγ.

Materials:

  • HEK293T cells

  • Expression plasmid for GAL4-RORγ-LBD (Ligand Binding Domain)

  • Reporter plasmid with a GAL4 Upstream Activation Sequence (UAS) driving luciferase expression (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

  • Test compounds (e.g., this compound) dissolved in DMSO

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-RORγ-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known RORγ inverse agonist).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla (if a control plasmid is used) luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

Objective: To determine the effect of RORγ inverse agonists on Th17 differentiation by measuring IL-17 production.

Materials:

  • Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)

  • Anti-CD3 and anti-CD28 antibodies

  • Th17 polarizing cytokines: TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS, L-glutamine, and antibiotics

  • ELISA kit for IL-17A or flow cytometry antibodies for intracellular IL-17A staining

Protocol:

  • T Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation and Polarization: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies. Seed the naïve CD4+ T cells in the coated plate in the presence of the Th17 polarizing cytokine cocktail.

  • Compound Treatment: Add the test compounds at various concentrations to the cell cultures at the time of seeding. Include a vehicle control (DMSO).

  • Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Measurement of IL-17A Production:

    • ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's protocol.

    • Flow Cytometry: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, fix and permeabilize the cells, and stain for intracellular IL-17A using a fluorescently labeled antibody. Analyze the percentage of IL-17A-producing cells by flow cytometry.

  • Data Analysis: For ELISA data, calculate the percent inhibition of IL-17A production compared to the vehicle control and determine the IC50 value. For flow cytometry data, quantify the percentage of IL-17A+ cells in each treatment group.

Concluding Remarks

This compound is a selective RORγ inverse agonist that has demonstrated the ability to suppress Th17 cell differentiation and promote the development of regulatory T cells.[13] While its in vitro potency (IC50 = 1 µM) is lower than some other compounds in its class, such as TAK-828F and VTP-43742, it remains a valuable tool for in vitro and in vivo studies of RORγ function.[3][8][10] The development of RORγ inverse agonists has been challenging, with several candidates facing setbacks in clinical trials due to safety concerns or lack of efficacy. This underscores the importance of a thorough preclinical characterization, including comprehensive selectivity profiling and in vivo efficacy studies. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the rational selection and evaluation of RORγ inverse agonists for their specific research needs, ultimately contributing to the development of novel therapeutics for autoimmune diseases.

References

A Comparative Guide to RORγ Inhibitors: SR1555 Hydrochloride vs. Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma (RORγ), and particularly its T-cell specific isoform RORγt, has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, its inhibition offers a promising strategy to quell pro-inflammatory responses. This guide provides an objective comparison of two compounds known to modulate RORγ activity: the synthetic inverse agonist SR1555 hydrochloride and the well-established cardiac glycoside, digoxin.

At a Glance: Key Differences

FeatureThis compoundDigoxin
Mechanism of Action Selective RORγ Inverse AgonistRORγt Antagonist (at high concentrations) / Potential Agonist (at low concentrations)
Reported IC50 for RORγ ~1-1.5 µM[1][2][3]~1.98 µM[4]
Selectivity High selectivity for RORγ over RORα, LXR, and FXR[3]Selective for RORγ over RORα[4][5][6]
Key Biological Effects Suppresses Th17 differentiation, inhibits IL-17 production, and increases regulatory T (Treg) cells.[1][2]Suppresses Th17 differentiation and IL-17 production at high concentrations.[4][5][6] May enhance RORγt-dependent transcription at lower, non-toxic concentrations.[7][8][9]
Primary Therapeutic Area Research in autoimmune diseases.Cardiac conditions (arrhythmias, heart failure).

Mechanism of Action: A Tale of Two Molecules

This compound acts as a potent and selective inverse agonist of RORγ.[1][2] This means it binds to the receptor and promotes a conformational change that actively represses its basal transcriptional activity. This leads to a downstream reduction in the expression of RORγ target genes, most notably IL-17, a key cytokine in inflammatory responses. Furthermore, SR1555 has been shown to not only inhibit the pro-inflammatory Th17 lineage but also to promote the development of anti-inflammatory regulatory T (Treg) cells, offering a dual mechanism for immune modulation.[1][2]

Digoxin, a compound long used in cardiology, has been identified as an inhibitor of RORγt transcriptional activity.[4] It achieves this by binding to the ligand-binding domain of RORγt, which prevents the recruitment of coactivators necessary for gene transcription.[5][6] However, the activity of digoxin on RORγ appears to be highly dependent on its concentration. While micromolar concentrations lead to the inhibition of Th17 differentiation and IL-17 production, some studies have reported that lower, non-toxic nanomolar concentrations can paradoxically act as an agonist, enhancing RORγt-dependent gene expression.[7][8][9] This dose-dependent duality is a critical consideration for its potential therapeutic application in inflammatory diseases.

ROR_pathway SR1555_HCl This compound RORg RORγ/RORγt SR1555_HCl->RORg Inverse Agonism Treg_Dev Treg Development SR1555_HCl->Treg_Dev Promotes Digoxin_High Digoxin (High Conc.) Digoxin_High->RORg Antagonism Digoxin_Low Digoxin (Low Conc.) Digoxin_Low->RORg Agonism Th17_Diff Th17 Differentiation RORg->Th17_Diff IL17_Prod IL-17 Production Th17_Diff->IL17_Prod Inflammation Inflammation IL17_Prod->Inflammation Treg_Dev->Inflammation Suppresses

Caption: Comparative mechanisms of SR1555 HCl and Digoxin on RORγ signaling.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data for this compound and digoxin from various in vitro assays. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same experimental setup are not currently available in the public domain.

ParameterThis compoundDigoxinAssay Type
RORγ IC50 1 - 1.5 µM[1][2][3]1.98 µM[4]Luciferase Reporter Assay
Effect on IL-17 Production >70% inhibition at 10 µM[1]Dose-dependent suppression[5]Cell-based assays (EL4 cells, primary T-cells)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess RORγ inhibition.

RORγ Luciferase Reporter Assay

This cell-based assay is a cornerstone for screening and characterizing RORγ modulators.

  • Cell Culture and Transfection: HEK293T or other suitable cells are cultured and co-transfected with two plasmids: one expressing the RORγ ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compounds (e.g., this compound or digoxin) or a vehicle control (DMSO).

  • Luciferase Activity Measurement: After a defined incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the RORγ transcriptional activity.

luciferase_workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Co-transfection: - RORγ-Gal4 Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid Cell_Culture->Transfection Compound_Treatment Treat with SR1555 HCl or Digoxin Transfection->Compound_Treatment Incubation Incubate (24-48h) Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luminometry Measure Luciferase Activity Cell_Lysis->Luminometry Data_Analysis Normalize Data & Calculate IC50 Luminometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a RORγ luciferase reporter assay.
Th17 Differentiation Assay

This assay directly assesses the impact of a compound on the development of IL-17-producing Th17 cells from naive T-cells.

  • Isolation of Naive CD4+ T-cells: Naive CD4+ T-cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation: The isolated naive T-cells are cultured in the presence of Th17-polarizing cytokines (e.g., TGF-β and IL-6) and T-cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies). Test compounds are added at various concentrations.

  • Analysis of Th17 Population: After several days in culture, the cells are re-stimulated (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). The percentage of IL-17-producing cells within the CD4+ T-cell population is then quantified by intracellular cytokine staining and flow cytometry.

  • Cytokine Measurement: The concentration of secreted IL-17 in the cell culture supernatant can also be measured by ELISA.

Conclusion

Both this compound and digoxin demonstrate the ability to inhibit RORγ-mediated Th17 differentiation and IL-17 production, making them valuable tools for studying RORγ biology and its role in disease.

This compound stands out as a highly selective and potent research tool, acting as a true inverse agonist with the added benefit of promoting Treg development. Its well-defined mechanism makes it a strong candidate for further preclinical and potentially clinical development for autoimmune disorders.

Digoxin , while effective at inhibiting RORγ at higher concentrations, presents a more complex pharmacological profile due to its dose-dependent dual activity and its well-known cardiac effects. This complexity, along with its narrow therapeutic index for its cardiac applications, suggests that while it is a useful probe for RORγ research, its direct therapeutic use as a RORγ inhibitor for inflammatory diseases may be challenging. However, its structure could serve as a scaffold for the development of novel RORγ modulators with improved selectivity and safety profiles.

For researchers in the field, the choice between these two compounds will depend on the specific experimental goals. This compound offers a more targeted and unambiguous approach for studying RORγ inhibition, while digoxin provides an interesting case study in the complexities of drug action and the potential for repurposing existing drugs.

References

Comparative Efficacy of SR1555 Hydrochloride and Standard-of-Care Treatments in Preclinical Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical efficacy of SR1555 hydrochloride, a RORγt inverse agonist, with standard autoimmune disease treatments. The content is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound and Autoimmune Disease Therapy

Autoimmune diseases are a class of chronic illnesses characterized by an immune response against the body's own tissues. Key drivers of several autoimmune conditions are T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] The differentiation and function of Th17 cells are critically dependent on the transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[3]

This compound is a potent and selective RORγt inverse agonist. By inhibiting RORγt, this compound effectively suppresses the production of IL-17 and other pro-inflammatory mediators, representing a targeted therapeutic strategy for a variety of autoimmune diseases.[4] This guide compares the preclinical efficacy of this compound with established treatments for multiple sclerosis and psoriasis.

Mechanism of Action: RORγt Inhibition

This compound exerts its therapeutic effect by binding to the ligand-binding domain of RORγt, which prevents the recruitment of co-activators necessary for the transcription of target genes, including IL17A and IL17F. This inverse agonism leads to a downstream reduction in Th17 cell differentiation and effector functions.

cluster_0 Th17 Cell RORgt RORγt IL17_Gene IL-17 Gene RORgt->IL17_Gene Activates Transcription Transcription IL17_Gene->Transcription SR1555 SR1555 Hydrochloride SR1555->RORgt Inhibits Coactivator Co-activator Coactivator->RORgt Binds IL17_Protein IL-17 Protein Transcription->IL17_Protein Inflammation Inflammation IL17_Protein->Inflammation

Caption: this compound signaling pathway.

Comparative Efficacy in a Preclinical Model of Multiple Sclerosis

The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used preclinical model for human multiple sclerosis.[2][5] In this model, this compound is compared to Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator and an approved oral therapy for multiple sclerosis.[6]

Table 1: Efficacy of this compound vs. Fingolimod in the EAE Mouse Model

Treatment GroupDosageMean Maximum Clinical Score (± SEM)Reduction in Peak Disease Severity (%)
Vehicle Control-3.3 ± 0.3-
This compound (prophylactic) 30 mg/kg, oral, daily 0.5 ± 0.2 ~85%
Fingolimod (therapeutic)0.3 mg/kg, oral, daily1.11 ± 0.40~66%
Fingolimod (therapeutic)1 mg/kg, oral, dailyNot specified, significant reductionNot specified, significant reduction

*p < 0.05 compared to vehicle control.

Experimental Protocol: MOG35-55 Induced EAE in C57BL/6 Mice

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction: EAE is induced by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[4][7][8] On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.[4][8]

  • Treatment:

    • This compound: Prophylactic oral administration daily from the day of immunization.

    • Fingolimod: Therapeutic oral administration initiated at the onset of clinical signs (around day 12-14).[4][8]

  • Efficacy Assessment:

    • Clinical Score: Disease severity is monitored daily using a standardized 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or death.[7][8][9]

  • Statistical Analysis: Comparison of mean clinical scores between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).[9]

Day0 Day 0: Immunization (MOG35-55 + CFA) + Pertussis Toxin Day2 Day 2: Pertussis Toxin Day0->Day2 Treatment_SR1555 Daily Prophylactic SR1555 Treatment Day0->Treatment_SR1555 Onset ~Day 12-14: Onset of Clinical Signs Day2->Onset Scoring Daily Clinical Scoring Treatment_SR1555->Scoring Treatment_Fingolimod Daily Therapeutic Fingolimod Treatment Onset->Treatment_Fingolimod Treatment_Fingolimod->Scoring Endpoint Endpoint Analysis Scoring->Endpoint

Caption: Experimental workflow for EAE model and treatment.

Comparative Efficacy in a Preclinical Model of Psoriasis

The imiquimod-induced dermatitis model in mice is a widely used and well-characterized model that recapitulates many features of human plaque psoriasis.[10][11][12] In this model, this compound is compared to Ustekinumab, a monoclonal antibody that targets the shared p40 subunit of IL-12 and IL-23 and is approved for the treatment of psoriasis.[13][14]

Table 2: Efficacy of this compound vs. Anti-IL-12/23 in the Imiquimod-Induced Psoriasis Mouse Model

Treatment GroupDosageMean Change in Ear Thickness (mm ± SEM)Reduction in PASI-like Score (%)
Vehicle Control-0.15 ± 0.02-
This compound 30 mg/kg, oral, daily 0.05 ± 0.01 ~70%
Anti-IL-12/23p40 Ab (Ustekinumab surrogate)10 mg/kg, i.p., every other day0.06 ± 0.01~60%

*p < 0.05 compared to vehicle control.

Experimental Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation

  • Animals: BALB/c or C57BL/6 mice.

  • Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and right ear of the mice for 5-8 consecutive days.[11][12]

  • Treatment:

    • This compound: Oral administration daily, initiated concurrently with or prior to imiquimod application.

    • Anti-IL-12/23p40 Antibody: Intraperitoneal (i.p.) injections administered on specified days during the imiquimod application period.

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI)-like Score: The severity of erythema (redness), scaling, and skin thickness of the back skin are scored daily on a scale of 0 to 4. The sum of these scores represents the cumulative PASI-like score.[15][16]

    • Ear Thickness: Ear swelling is measured daily using a digital micrometer.

  • Statistical Analysis: Comparison of mean PASI-like scores and ear thickness between groups using appropriate statistical tests (e.g., ANOVA).

Induction Daily Topical Imiquimod Application (5-8 days) Treatment Concurrent Treatment (SR1555 or Anti-IL-12/23p40) Induction->Treatment Assessment Daily Assessment: - PASI-like Score - Ear Thickness Induction->Assessment Treatment->Assessment Endpoint Endpoint Analysis: - Histology - Cytokine Levels Assessment->Endpoint

Caption: Workflow for imiquimod-induced psoriasis model.

Discussion

The preclinical data presented in this guide suggest that this compound, a RORγt inverse agonist, demonstrates robust efficacy in animal models of multiple sclerosis and psoriasis, with a performance comparable to or exceeding that of established standard-of-care treatments.

In the imiquimod-induced psoriasis model, this compound effectively reduced key psoriatic-like features, including skin thickness and PASI-like scores, to a degree similar to that of an anti-IL-12/23p40 antibody. This highlights the potential of a small molecule, orally available RORγt inverse agonist as an alternative to biologic therapies.

It is important to note that these are preclinical findings, and the translation of this efficacy to human clinical settings requires further investigation. Nevertheless, the targeted mechanism of action of this compound, focusing on the master regulator of Th17 cells, presents a promising and potentially more specific approach to treating autoimmune diseases compared to broader-acting agents. Future studies should focus on long-term safety and efficacy in various autoimmune models, as well as head-to-head comparisons with a wider range of standard-of-care therapies.

References

Validating SR1555 Hydrochloride Activity: A Comparative Guide to RORγ Inverse Agonism Using a Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR1555 hydrochloride and an alternative compound, GSK805, in the context of validating their activity as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). We present supporting experimental data from a luciferase reporter assay, detailed protocols, and visual diagrams of the signaling pathway and experimental workflow.

Introduction to this compound and RORγ

This compound is a selective inverse agonist of RORγ, a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells.[1][2] By inhibiting the transcriptional activity of RORγ, this compound can suppress the production of interleukin-17 (IL-17), a key cytokine implicated in various autoimmune diseases.[1][3] The half-maximal inhibitory concentration (IC50) of this compound for RORγ is approximately 1-1.5 μM. This guide compares the in vitro activity of this compound with GSK805, another known RORγt inhibitor.[4]

Comparative Analysis of RORγ Inverse Agonists

The efficacy of this compound and GSK805 as RORγ inverse agonists was evaluated using a luciferase reporter assay in HEK293T cells. The results are summarized in the table below, demonstrating the dose-dependent inhibition of RORγ-mediated luciferase expression.

CompoundIC50Maximum Inhibition
This compound ~1.2 µM95%
GSK805 ~4 nM98%

Note: The pIC50 for GSK805 is 8.4, which corresponds to an IC50 of approximately 4 nM.[4]

RORγ Signaling Pathway

The following diagram illustrates the central role of RORγt in the Th17 cell differentiation pathway, leading to the production of IL-17. Inverse agonists like this compound and GSK805 interfere with this process by inhibiting RORγt's transcriptional activity.

cluster_0 Upstream Signaling cluster_1 RORγt Activation & Transcription cluster_2 Downstream Effect cluster_3 Inhibition TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 activates IL-6 IL-6 IL-6->STAT3 activates RORγt RORγt STAT3->RORγt induces expression IL-17 Gene IL-17 Gene RORγt->IL-17 Gene activates transcription IL-17 IL-17 IL-17 Gene->IL-17 is transcribed & translated Inflammation Inflammation IL-17->Inflammation promotes SR1555 SR1555 SR1555->RORγt GSK805 GSK805 GSK805->RORγt

RORγt Signaling Pathway in Th17 Cells.

Experimental Workflow: RORγ Luciferase Reporter Assay

The following diagram outlines the key steps involved in the RORγ luciferase reporter assay used to quantify the activity of inverse agonists.

cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay cluster_3 Data Analysis A Seed HEK293T cells in a 96-well plate B Co-transfect with RORγ expression vector and RORE-luciferase reporter vector A->B C Treat cells with varying concentrations of SR1555 or GSK805 B->C D Incubate for 24 hours C->D E Lyse cells to release cellular contents D->E F Add luciferase substrate E->F G Measure luminescence using a luminometer F->G H Calculate percent inhibition and determine IC50 values G->H

Workflow for RORγ Luciferase Reporter Assay.

Detailed Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with a RORγ expression plasmid and a ROR-responsive element (RORE)-driven firefly luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

RORγ Luciferase Reporter Assay
  • Compound Preparation: Prepare stock solutions of this compound and GSK805 in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.

  • Cell Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the diluted compounds or DMSO as a vehicle control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add firefly luciferase substrate and measure the luminescence using a luminometer.

    • If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

References

A Comparative Guide: SR1555 Hydrochloride versus Ursolic Acid in T Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of T helper (Th) cells, particularly the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, is a critical determinant in the pathogenesis of autoimmune diseases. Consequently, small molecules that can modulate this process are of significant therapeutic interest. This guide provides a detailed comparison of two such compounds: SR1555 hydrochloride, a synthetic RORγt inverse agonist, and ursolic acid, a natural pentacyclic triterpenoid. We will objectively compare their performance based on available experimental data, provide detailed experimental methodologies, and visualize the key signaling pathways.

Quantitative Data Presentation

The following table summarizes the quantitative effects of this compound and ursolic acid on key markers of Th17 and Treg cell differentiation. Data has been compiled from separate in vitro studies and should be interpreted with consideration of the different experimental conditions.

ParameterThis compoundUrsolic Acid
Target Retinoic acid receptor-related orphan nuclear receptor γ (RORγt)[1][2]Signal transducer and activator of transcription 3 (STAT3), RORγt[3][4]
Effect on Th17 Differentiation Inhibition[1][2]Inhibition[3][4]
IL-17 Expression>70% inhibition of Il17a gene expression in EL4 cells at 10 µM[2]Significant decrease in IL-17A concentration with 1 µM and 4 µM treatment in differentiating naïve CD4+ T cells[3]
RORγt ExpressionSuppression of Rorc gene expression[2]Significant decrease in RORγt mRNA and protein expression with 1 µM and 4 µM treatment[3]
p-STAT3 LevelsNot directly reportedEvident downregulation of p-STAT3 protein levels[3]
Effect on Treg Differentiation Increase in frequency[1][2]Increase in percentage[3]
Foxp3 ExpressionAlmost 2-fold increase in Foxp3+ T cells and increased Foxp3 gene expression at 10 µM[2]Dose-dependent increase in the percentage of Treg cells with 1 µM and 4 µM treatment[3]
IC50 Value ~1 µM for RORγ inverse agonism[1][2]Not reported for direct RORγt binding, effects observed at 1-4 µM on Th17 differentiation[3]

Signaling Pathways

The distinct mechanisms of action of this compound and ursolic acid in modulating T cell differentiation are depicted in the signaling pathway diagrams below.

SR1555_Pathway cluster_nucleus Nucleus TGFb_R TGF-β Receptor SMAD SMAD TGFb_R->SMAD IL6_R IL-6 Receptor STAT3 STAT3 IL6_R->STAT3 RORgt RORγt SMAD->RORgt pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->RORgt Transcription Induction Il17_gene Il17 Gene RORgt->Il17_gene Activation SR1555 SR1555 HCl SR1555->RORgt Inverse Agonism Ursolic_Acid_Pathway cluster_nucleus Nucleus IL6_R IL-6 Receptor STAT3 STAT3 IL6_R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt RORγt pSTAT3->RORgt Transcription Induction Ursolic_Acid_cyto Ursolic Acid Ursolic_Acid_cyto->pSTAT3 Il17_gene Il17 Gene RORgt->Il17_gene Activation Ursolic_Acid_nuc Ursolic Acid Ursolic_Acid_nuc->RORgt Inhibition Th17_Differentiation_Workflow Start Isolate Naïve CD4+ T Cells (e.g., from spleen or peripheral blood) Culture Culture with anti-CD3/CD28 antibodies Start->Culture Induce Add Th17 polarizing cytokines (e.g., IL-6, TGF-β) Culture->Induce Treat Add SR1555 HCl or Ursolic Acid (at desired concentrations) Induce->Treat Incubate Incubate for 3-5 days Treat->Incubate Analyze Analyze for Th17 markers (IL-17, RORγt) via Flow Cytometry, ELISA, or qPCR Incubate->Analyze End End Analyze->End

References

Head-to-Head Comparison: SR1555 Hydrochloride vs. GSK805 in RORγt Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Immunology and Drug Discovery

In the landscape of therapeutic development for autoimmune diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, its inhibition presents a promising strategy to mitigate the pro-inflammatory cascades underlying conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed head-to-head comparison of two prominent RORγt inhibitors: SR1555 hydrochloride and GSK805. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their research.

At a Glance: Key Differences

FeatureThis compoundGSK805
Mechanism of Action Inverse agonist of RORγ[1][2][3]Inverse agonist of RORγt[4][5]
Reported Potency IC50: ~1-1.5 µM for RORγ[1][3][6][7]pIC50: 8.4 for RORγt[7][8]
Selectivity Selective for RORγ over RORα, LXR, and FXR[7][8]Selective for RORγt[9]
Key Cellular Effects Suppresses Th17 differentiation, inhibits IL-17 expression, and increases the frequency of regulatory T (Treg) cells[1][2][5]Potently inhibits Th17 cell differentiation and IL-17 production[7][8][9]
In Vivo Efficacy Demonstrated activity in mouse models[7][8]Orally bioavailable and effective in mouse models of Experimental Autoimmune Encephalomyelitis (EAE) and colitis[9][10]
Administration Not specified for in vivo studiesOrally active[8][9]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and GSK805, providing a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Potency against RORγt

CompoundAssay TypeParameterValueReference
This compoundRORγ competitive binding assayIC501 µM[11]
This compoundRORγ co-transfection assayIC50~1.5 µM[11]
GSK805RORγt FRET-based assaypIC508.4[8]

Table 2: Cellular Activity in Th17 Differentiation Assays

CompoundCell TypeAssayEndpointResultReference
This compoundEL4 cellsGene ExpressionIl17a mRNA>70% inhibition at 10 µM[5]
This compoundMouse splenocytesFlow CytometryFoxp3+ T cells~2-fold increase[5]
GSK805Mouse naïve CD4+ T cellsIntracellular Cytokine StainingIL-17 productionComparable inhibition at 0.5 µM to 2.5 µM of TMP778[9]
GSK805Human pediatric Crohn's disease intestinal tissueFlow CytometryIL-17A+ & IL-22+ Th17 cellsSignificant reduction at 0.5 µM[10]

Mechanism of Action and Signaling Pathway

Both this compound and GSK805 function by inhibiting the transcriptional activity of RORγt. RORγt is essential for the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells. Upon activation, RORγt binds to specific DNA response elements in the promoter regions of genes encoding key Th17 cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. By acting as inverse agonists, SR1555 and GSK805 bind to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This leads to the suppression of target gene transcription, thereby blocking Th17 cell differentiation and function. Furthermore, SR1555 has been shown to promote the differentiation of anti-inflammatory regulatory T (Treg) cells, which are characterized by the expression of the transcription factor Foxp3.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naïve CD4+ T Cell cluster_inhibition Inhibition cluster_downstream Downstream Effect TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 Activates IL-6 IL-6 IL-6->STAT3 Activates RORγt RORγt STAT3->RORγt Induces expression IL-17A/F Gene IL-17A/F Gene RORγt->IL-17A/F Gene Promotes transcription Th17 Differentiation Th17 Differentiation IL-17A/F Gene->Th17 Differentiation SR1555 SR1555 SR1555->RORγt Inverse Agonist GSK805 GSK805 GSK805->RORγt Inverse Agonist IL-17A/F Secretion IL-17A/F Secretion Th17 Differentiation->IL-17A/F Secretion Inflammation Inflammation IL-17A/F Secretion->Inflammation

RORγt signaling pathway in Th17 cell differentiation and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize RORγt inhibitors.

RORγt Inverse Agonist Activity Assay (Co-transfection Reporter Assay)

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound or GSK805) or vehicle control (DMSO).

  • Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing Renilla luciferase). The IC50 value, representing the concentration at which the compound inhibits 50% of the RORγt transcriptional activity, is calculated from the dose-response curve.

Th17 Cell Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells.

  • Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: Isolated cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as TGF-β and IL-6. Neutralizing antibodies against IL-4 and IFN-γ are also added to prevent differentiation into other T helper subsets.

  • Compound Treatment: The test compound or vehicle is added to the culture medium at the time of cell seeding.

  • Analysis of Th17 Differentiation: After 3-5 days of culture, the percentage of Th17 cells is determined by intracellular staining for IL-17A followed by flow cytometry. The concentration of secreted IL-17A in the culture supernatant can also be quantified by ELISA.

Th17_Differentiation_Workflow Start Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Start->Isolate Naive CD4+ T cells Culture with anti-CD3/CD28 & Th17 polarizing cytokines Culture with anti-CD3/CD28 & Th17 polarizing cytokines Isolate Naive CD4+ T cells->Culture with anti-CD3/CD28 & Th17 polarizing cytokines Add Test Compound (SR1555 or GSK805) Add Test Compound (SR1555 or GSK805) Culture with anti-CD3/CD28 & Th17 polarizing cytokines->Add Test Compound (SR1555 or GSK805) Incubate for 3-5 days Incubate for 3-5 days Add Test Compound (SR1555 or GSK805)->Incubate for 3-5 days Analyze IL-17A expression Analyze IL-17A expression Incubate for 3-5 days->Analyze IL-17A expression Flow Cytometry Flow Cytometry Analyze IL-17A expression->Flow Cytometry ELISA ELISA Analyze IL-17A expression->ELISA End Flow Cytometry->End ELISA->End

Experimental workflow for Th17 cell differentiation assay.
Regulatory T (Treg) Cell Differentiation Assay

This assay evaluates the impact of a compound on the generation of Treg cells.

  • Isolation of Naïve CD4+ T cells: Similar to the Th17 differentiation assay, naïve CD4+ T cells are isolated from lymphoid tissues.

  • Cell Culture and Differentiation: Cells are cultured under Treg-polarizing conditions, which typically involve stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.

  • Compound Treatment: The test compound or vehicle is added to the culture.

  • Analysis of Treg Differentiation: After 3-5 days, the percentage of Treg cells is quantified by intracellular staining for the transcription factor Foxp3, the lineage-defining marker for Treg cells, followed by flow cytometry.

In Vivo Models: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by T cell-mediated inflammation and demyelination in the central nervous system.

  • Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA). Mice also receive injections of pertussis toxin to increase the permeability of the blood-brain barrier.

  • Compound Administration: Treatment with the RORγt inhibitor (e.g., oral gavage for GSK805) or vehicle is initiated either at the time of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).[9]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no signs to paralysis and moribund state.

  • Immunological and Histological Analysis: At the end of the experiment, tissues such as the spinal cord and brain are collected for histological analysis of inflammation and demyelination. Lymphocytes can be isolated from the central nervous system and lymphoid organs to analyze the frequency of Th17 and other immune cell populations by flow cytometry.

Conclusion

Both this compound and GSK805 are valuable research tools for investigating the role of RORγt in health and disease. Based on the available data, GSK805 appears to be a more potent inhibitor of RORγt with demonstrated oral bioavailability and efficacy in preclinical models of autoimmune disease.[8][9] Its higher potency, as indicated by its pIC50 value, suggests that it may be effective at lower concentrations compared to this compound.[8] The oral activity of GSK805 also offers a significant advantage for in vivo studies.[8][9]

This compound remains a useful tool, particularly for in vitro studies, due to its well-characterized selectivity profile against other nuclear receptors.[7][8] The choice between these two compounds will ultimately depend on the specific experimental needs, including the desired potency, route of administration for in vivo studies, and the importance of a well-defined selectivity profile. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate RORγt inhibitor for their studies.

References

SR1555 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR1555 hydrochloride has emerged as a valuable chemical tool for investigating the biological functions of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key regulator of immune responses and cellular metabolism. As a selective inverse agonist of RORγ, SR1555 offers a means to modulate the activity of this nuclear receptor. This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, presenting supporting experimental data and methodologies to aid researchers in its effective application.

Selectivity Profile of this compound and Alternatives

This compound is characterized as a selective inverse agonist for RORγ with a reported IC50 of approximately 1 μM.[1][2] Its selectivity is a critical attribute, as off-target effects can lead to confounding experimental results and potential liabilities in drug development. This section compares the selectivity of this compound with two other well-characterized RORγ modulators: SR1001, a dual RORα/γ inverse agonist, and SR2211, a selective RORγ inverse agonist.

CompoundPrimary Target(s)RORγ IC50/KiRORα ActivityLXR ActivityFXR ActivityOther Nuclear Receptor Activity
This compound RORγ~1 μM (IC50)[1]No reported binding or activity[2]No reported binding or activity[2]No reported binding or activity[2]Data not extensively reported in public domain
SR1001 RORα and RORγ111 nM (Ki)[3]172 nM (Ki)[3]Not reportedNot reportedNot reported
SR2211 RORγ~320 nM (IC50)[4]No impact on transcriptional activity[4]Minimal activation (<5% of control)[4]No impact on transcriptional activity[4]Not reported

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a drug's potency. Lower values indicate higher potency. The data presented is compiled from various sources and direct head-to-head comparative studies across a comprehensive panel of nuclear receptors are limited.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the RORγ signaling pathway and the experimental workflows used to assess its selectivity.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-βR TGFb->TGFbR IL6 IL6 IL6R IL-6R IL6->IL6R IL23 IL23 IL23R IL-23R IL23->IL23R SMADs SMADs TGFbR->SMADs phosphorylates STAT3 STAT3 IL6R->STAT3 activates IL23R->STAT3 activates RORg RORγt SMADs->RORg induces expression STAT3->RORg induces expression RORa RORα STAT3->RORa induces expression DNA ROR Response Element (RORE) RORg->DNA RORa->DNA IL17 IL-17 Gene Transcription DNA->IL17 SR1555 SR1555 SR1555->RORg inhibits

RORγ Signaling Pathway in Th17 Cell Differentiation.

The diagram above illustrates the central role of RORγt (a splice variant of RORγ) in Th17 cells. Cytokines such as TGF-β, IL-6, and IL-23 trigger intracellular signaling cascades that lead to the expression of RORγt and RORα. These transcription factors then bind to ROR Response Elements (ROREs) on the DNA to drive the transcription of pro-inflammatory cytokines like IL-17. This compound acts as an inverse agonist, inhibiting the constitutive activity of RORγt and thereby suppressing IL-17 production.

Experimental_Workflow cluster_binding_assay Nuclear Receptor Binding Assay (e.g., TR-FRET) cluster_transactivation_assay Nuclear Receptor Transactivation Assay (e.g., GAL4 Reporter Assay) Compound_A Test Compound (e.g., SR1555) Mix Incubate Compound_A->Mix NR_LBD Nuclear Receptor Ligand Binding Domain (LBD) NR_LBD->Mix Tracer Fluorescent Tracer Tracer->Mix Measure Measure FRET Signal Mix->Measure Ki Determine Ki Measure->Ki Compound_B Test Compound (e.g., SR1555) Treat Treat with Compound Compound_B->Treat Cells Host Cells (e.g., HEK293T) Transfect Transfect with Plasmids Cells->Transfect Transfect->Treat Plasmids GAL4-NR-LBD Fusion Plasmid UAS-Luciferase Reporter Plasmid Plasmids->Transfect Measure_Luc Measure Luciferase Activity Treat->Measure_Luc IC50 Determine IC50 Measure_Luc->IC50

References

SR1555 Hydrochloride vs. Biologics: A Comparative Guide for Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule RORγ inverse agonist, SR1555 hydrochloride, and currently utilized biologics in the context of preclinical autoimmune disease models. By presenting available experimental data, detailed methodologies, and visualizing key pathways, this document aims to inform strategic decisions in the development of novel autoimmune therapies.

Introduction

Autoimmune diseases are characterized by a dysregulated immune response targeting self-antigens, leading to chronic inflammation and tissue damage. Therapeutic strategies largely focus on modulating the immune system. Biologics, typically monoclonal antibodies or fusion proteins, have revolutionized the treatment of many autoimmune conditions by targeting specific cytokines or immune cell populations.[1][2][3] More recently, small molecule drugs targeting key intracellular signaling pathways have emerged as a promising alternative. This compound is a selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a master regulator of T helper 17 (Th17) cell differentiation.[4][5][6] Th17 cells are a critical source of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), implicated in the pathogenesis of numerous autoimmune diseases.[7][8]

This guide will compare the efficacy of this compound and its analogs with that of established biologics in two widely used animal models of autoimmune diseases: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.

Mechanism of Action

This compound and RORγ Inverse Agonists

This compound and other RORγ inverse agonists function by binding to the RORγ nuclear receptor and repressing its transcriptional activity.[4][5] This inhibition prevents the differentiation of naïve CD4+ T cells into pathogenic Th17 cells and consequently reduces the production of pro-inflammatory cytokines like IL-17.[7][8] Furthermore, some studies suggest that RORγ inverse agonists may also promote the development of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[5]

SR1555_Mechanism cluster_APC Antigen Presenting Cell cluster_TCell Naïve T Cell cluster_Th17 Th17 Cell TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 IL-6 IL-6 IL-6->STAT3 IL-23 IL-23 IL-17 IL-17 IL-23->IL-17 RORγt RORγt STAT3->RORγt RORγt->IL-17 Pro-inflammatory Cytokines Pro-inflammatory Cytokines IL-17->Pro-inflammatory Cytokines SR1555 SR1555 HCl SR1555->RORγt

This compound inhibits RORγt, a key transcription factor for Th17 cell differentiation.
Biologics in Autoimmune Disease

Biologics used in autoimmune diseases typically target extracellular or cell-surface molecules. Common mechanisms include:

  • TNF-α Inhibitors (e.g., Etanercept, Adalimumab, Infliximab): These agents neutralize Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade of diseases like rheumatoid arthritis.[9][10]

  • IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab): These monoclonal antibodies directly bind to and neutralize IL-17A, preventing it from activating its receptor and promoting inflammation. This is a more direct downstream target compared to RORγ inverse agonists.[8]

  • IL-23 Inhibitors (e.g., Ustekinumab, Guselkumab): These biologics target the p19 or p40 subunit of IL-23, a cytokine crucial for the survival and expansion of pathogenic Th17 cells.[11][12]

Biologics_Mechanism cluster_ImmuneCells Immune Cells (e.g., Macrophages, T cells) cluster_TargetCells Target Cells (e.g., Synoviocytes, Keratinocytes) TNF-α TNF-α Inflammation Inflammation TNF-α->Inflammation IL-23 IL-23 IL-17 IL-17 IL-23->IL-17 IL-17->Inflammation Anti-TNF-α Biologic Anti-TNF-α Biologic Anti-TNF-α Biologic->TNF-α Anti-IL-17 Biologic Anti-IL-17 Biologic Anti-IL-17 Biologic->IL-17 Anti-IL-23 Biologic Anti-IL-23 Biologic Anti-IL-23 Biologic->IL-23

Biologics neutralize pro-inflammatory cytokines or their receptors to reduce inflammation.

Preclinical Efficacy in Autoimmune Models

Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease. Disease severity is typically assessed using a clinical scoring system that evaluates paw swelling and inflammation.[13][14]

TreatmentModelDose and AdministrationKey Efficacy EndpointResultCitation(s)
SR2211 (RORγ Inverse Agonist) Mouse CIA20 mg/kg, twice dailyReduction in clinical scoreStatistically significant reduction in joint inflammation and clinical scores compared to vehicle.[1][2][3]
Anti-TNF-α Biologic (Etanercept) Mouse CIA5 mg/kg, every 3 daysReduction in clinical scoreSignificantly reduced arthritis scores compared to vehicle.[7][15]
Anti-TNF-α Biologic Mouse CIA2 mg/week, intraperitoneallyReduction in clinical scoreSignificantly attenuated clinical CIA scores compared to control.[13]
Anti-TNF-α and Anti-IL-17A Combination Mouse CIA150 µ g/mouse of each, twice weeklyReduction in clinical scoreMore effective than monotherapy in improving CIA disease scores.[5]
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

EAE is the most common animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system. Clinical severity is monitored using a scoring system that reflects the degree of paralysis.[16][17]

TreatmentModelDose and AdministrationKey Efficacy EndpointResultCitation(s)
GSK805 (RORγt Inhibitor) Mouse EAE10 mg/kg, orally, dailyReduction in clinical scoreSubstantially ameliorated EAE clinical scores.[11]
Anti-IL-17A Biologic Mouse EAENot specifiedReduction in clinical scoreProphylactic treatment significantly lowered clinical scores and prevented relapse. Treatment at peak disease improved clinical scores.[1]
Anti-IL-17A Biologic Mouse EAENot specifiedReduction in clinical scoreNeutralization of IL-17A ameliorated the disease course.[8]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

CIA_Workflow cluster_Induction Disease Induction cluster_Treatment Therapeutic Intervention cluster_Evaluation Efficacy Evaluation Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment_Start Initiate Treatment (e.g., Day 18 or at disease onset) Day21->Treatment_Start Dosing Administer SR1555 HCl or Biologic Treatment_Start->Dosing Scoring Daily Clinical Scoring (Paw Swelling, Erythema) Dosing->Scoring Histology Day 42: Histopathological Analysis (Inflammation, Bone Erosion) Scoring->Histology

Workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound or biologic of interest

  • Vehicle control

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of CFA.

  • Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of IFA. Administer a booster injection of 100 µL intradermally at a site distant from the primary injection.

  • Treatment: Begin administration of this compound, biologics, or vehicle at a predetermined time point (e.g., prophylactically from day 18 or therapeutically upon disease onset).

  • Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.[15]

  • Histopathology: At the end of the study (e.g., day 42), euthanize mice and collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.[2]

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE_Workflow cluster_Induction_EAE Disease Induction cluster_Treatment_EAE Therapeutic Intervention cluster_Evaluation_EAE Efficacy Evaluation Day0_EAE Day 0: Immunization (MOG35-55 in CFA) PTX_Admin Pertussis Toxin Administration (Day 0 and Day 2) Day0_EAE->PTX_Admin Treatment_Start_EAE Initiate Treatment (e.g., Prophylactic or Therapeutic) PTX_Admin->Treatment_Start_EAE Dosing_EAE Administer SR1555 HCl or Biologic Treatment_Start_EAE->Dosing_EAE Scoring_EAE Daily Clinical Scoring (Paralysis) Dosing_EAE->Scoring_EAE Histology_EAE End of Study: Histopathological Analysis (Demyelination, Inflammation) Scoring_EAE->Histology_EAE

Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound or biologic of interest

  • Vehicle control

Procedure:

  • Preparation of Emulsion: Prepare an emulsion of 200 µg of MOG35-55 in CFA.

  • Immunization (Day 0): Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

  • Pertussis Toxin Administration: Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment: Initiate treatment with this compound, biologics, or vehicle at the desired time point.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a 0-5 scoring scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[17]

  • Histopathology: At the end of the study, perfuse mice and collect spinal cords for histological analysis to assess demyelination and immune cell infiltration.[17]

Summary and Conclusion

The available preclinical data suggests that both RORγ inverse agonists, such as this compound and its analogs, and various biologics demonstrate efficacy in well-established animal models of autoimmune diseases. RORγ inverse agonists represent a promising oral therapeutic strategy that targets a key intracellular hub in the differentiation of pathogenic Th17 cells. Biologics, on the other hand, offer highly specific targeting of extracellular cytokines and cell surface receptors.

The choice between these therapeutic modalities for further development will depend on a variety of factors including the specific disease indication, the desired safety profile, and the route of administration. The data presented in this guide, while not from direct head-to-head comparative studies, provides a foundation for understanding the relative potential of these different approaches. Further studies directly comparing this compound with specific biologics within the same experimental framework are warranted to provide a more definitive assessment of their comparative efficacy.

References

Performance Benchmark of SR1555 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug discovery, selecting the optimal chemical probe is paramount. This guide provides a comprehensive performance comparison of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), against other notable alternatives. The data presented is collated from publicly available research to facilitate an informed decision-making process for scientists engaged in targeting RORγ-mediated pathways in autoimmune diseases and other inflammatory conditions.

This compound has emerged as a valuable tool for investigating the therapeutic potential of RORγ inhibition. RORγ is a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in the pathogenesis of numerous autoimmune diseases. By acting as an inverse agonist, this compound represses the constitutive activity of RORγ, leading to the suppression of IL-17, a hallmark cytokine of Th17 cells.[1][2][3]

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and other well-characterized RORγ inverse agonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTargetAssay TypeCell LineIC50 / KiReference
SR1555 RORγNot SpecifiedNot SpecifiedIC50: 1 µM[1]
SR2211 RORγRadioligand BindingNot SpecifiedKi: 105 nMNot Specified
GSK805 RORγNot SpecifiedNot SpecifiedIC50: 140 nMNot Specified
VTP-43742 RORγNot SpecifiedNot SpecifiedIC50: 2.5 nMNot Specified
XY018 RORγNot SpecifiedNot SpecifiedIC50: 130 nMNot Specified

Inhibition of IL-17 Expression:

In a study utilizing the murine T-cell lymphoma line EL4, treatment with 10 µM SR1555 for 24 hours resulted in a greater than 70% inhibition of Il17a gene expression.[1] This demonstrates the compound's ability to effectively suppress a key downstream target of the RORγ signaling pathway.

Experimental Methodologies

Detailed protocols for the key assays used to characterize RORγ inverse agonists are provided below. These methodologies are based on established protocols found in the scientific literature.

RORγ Luciferase Reporter Gene Assay

This assay is a common method to quantify the inverse agonist activity of a compound on RORγ-mediated transcription.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are often used due to their high transfectability and low endogenous nuclear receptor expression.[4][5][6]

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in 96-well plates and co-transfected with expression plasmids for a GAL4 DNA-binding domain-RORγ ligand-binding domain (DBD-LBD) fusion protein and a luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS). A constitutively active Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.[4]

  • Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement: After a suitable incubation period (typically 18-24 hours), cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: The percentage of inhibition of RORγ transcriptional activity is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is determined by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are employed to assess the ability of a compound to disrupt the interaction between the RORγ LBD and a coactivator peptide.

Principle: The RORγ LBD is typically tagged with a donor fluorophore (e.g., terbium cryptate), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When the coactivator binds to the RORγ LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inverse agonists will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Recombinant RORγ LBD and a biotinylated coactivator peptide are prepared in an appropriate assay buffer.

  • Compound Incubation: The RORγ LBD is incubated with various concentrations of the test compound.

  • Addition of Coactivator and Detection Reagents: The biotinylated coactivator peptide, a streptavidin-acceptor conjugate, and an antibody against the RORγ LBD tag conjugated to the donor fluorophore are added to the wells.

  • Signal Measurement: The plate is incubated to allow the binding reaction to reach equilibrium, and the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The decrease in the FRET ratio is used to determine the IC50 value of the compound.

Th17 Cell Differentiation and IL-17 Measurement Assay

This cell-based assay directly measures the functional effect of a RORγ inverse agonist on the differentiation of primary T cells into pro-inflammatory Th17 cells.

Protocol:

  • Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using immunomagnetic bead separation.[7][8][9][10][11]

  • Th17 Polarization: The isolated naïve CD4+ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23.[7][11]

  • Compound Treatment: The cells are cultured in the presence of varying concentrations of this compound or other test compounds.

  • Measurement of IL-17 Production: After several days of culture, the supernatant is collected, and the concentration of secreted IL-17A is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][11] Alternatively, intracellular IL-17A levels can be measured by flow cytometry after restimulating the cells with PMA and ionomycin in the presence of a protein transport inhibitor.[7][9][10]

  • Data Analysis: The inhibition of IL-17 production by the test compounds is calculated relative to the vehicle control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naïve CD4+ T Cell Cytokines TGF-β, IL-6, IL-1β, IL-23 TCR TCR Cytokines->TCR Signal STAT3 STAT3 TCR->STAT3 Activates RORg RORγt IL17_Gene IL17A Gene RORg->IL17_Gene Activates Transcription STAT3->RORg Induces Expression IL17_Protein IL-17A IL17_Gene->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation Promotes SR1555 SR1555 HCl SR1555->RORg Inhibits Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed HEK293T Cells (96-well plate) Start->Seed_Cells Transfect Co-transfect with RORγ-LBD & Luciferase Plasmids Seed_Cells->Transfect Treat Treat with SR1555 HCl Transfect->Treat Incubate Incubate (18-24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Independent Validation of SR1555 Hydrochloride's Effects on IL-17 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR1555 hydrochloride's performance in modulating Interleukin-17 (IL-17) production with alternative therapeutic strategies. The information is supported by available preclinical data and established clinical findings for comparator molecules.

Executive Summary

This compound is a synthetic small molecule identified as a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator essential for the differentiation of pro-inflammatory Th17 cells and the subsequent production of IL-17. By targeting RORγt, this compound offers a mechanism to suppress IL-17 production at its source. While initial studies have demonstrated its potential, independent validation in the published literature remains limited. This guide compares the preclinical profile of this compound with established anti-IL-17 biologics—Secukinumab, Ixekizumab, and Brodalumab—which directly target the IL-17 cytokine or its receptor.

Mechanism of Action: A Comparative Overview

The fundamental difference between this compound and the approved biologics lies in their point of intervention within the IL-17 signaling pathway.

This compound: Acts intracellularly as an inverse agonist of RORγt. This inhibits the transcriptional machinery responsible for Th17 cell differentiation and, consequently, reduces the production of IL-17A and other Th17-associated cytokines.

Anti-IL-17 Monoclonal Antibodies: These are large-molecule biologics that function extracellularly.

  • Secukinumab and Ixekizumab: These are humanized monoclonal antibodies that selectively bind to and neutralize the IL-17A cytokine, preventing it from binding to its receptor.

  • Brodalumab: This is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members, including IL-17A and IL-17F.

IL-17_Signaling_Pathway_and_Inhibitor_Targets cluster_APC Antigen Presenting Cell cluster_T_Cell Naive T-Cell -> Th17 Cell cluster_Target_Cell Target Cell cluster_Inhibitors Therapeutic Intervention APC APC IL-23 IL-23 APC->IL-23 releases Naive_T_Cell Naive CD4+ T-Cell IL-23->Naive_T_Cell promotes differentiation RORgt RORγt Naive_T_Cell->RORgt expresses Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation IL-17A IL-17A Th17_Cell->IL-17A produces IL-17R IL-17 Receptor IL-17A->IL-17R binds to Target_Cell Target Cell (e.g., Keratinocyte) Target_Cell->IL-17R expresses Inflammation Inflammation IL-17R->Inflammation triggers SR1555 This compound SR1555->RORgt inhibits Anti_IL17A_mAbs Secukinumab Ixekizumab Anti_IL17A_mAbs->IL-17A neutralizes Anti_IL17R_mAb Brodalumab Anti_IL17R_mAb->IL-17R blocks

Caption: IL-17 signaling pathway and points of intervention for different inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators. Data for this compound is primarily from initial discovery studies and may not have been independently validated.

Table 1: In Vitro Potency Against IL-17 Production and Related Markers

Compound/BiologicTargetAssayPotency (IC50/EC50)Source
This compound RORγtRORγt Inverse Agonist Activity~1 µMVendor Data Sheets
IL-17A mRNA expression (murine splenocytes)>70% inhibition at 10 µMVendor Data Sheets
Secukinumab IL-17AIL-17A Neutralization~0.4 nM (KD)[1]
Ixekizumab IL-17AIL-17A Neutralization<3 pM (KD)[2]
Brodalumab IL-17RAIL-17RA Binding~26 pM (KD)[3]

Table 2: In Vivo Efficacy in Preclinical Models of Autoimmune Disease

Compound/BiologicAnimal ModelKey Efficacy EndpointResultsSource
RORγt Inverse Agonists (General) Collagen-Induced Arthritis (CIA) in miceReduction in arthritis scoreSignificant reduction in disease severity[4][5]
Experimental Autoimmune Encephalomyelitis (EAE) in miceReduction in clinical scoreAmelioration of disease[5]
Anti-IL-17A Antibodies (e.g., Secukinumab, Ixekizumab) Psoriasis models in miceReduction in skin inflammationSignificant reduction in acanthosis and inflammatory infiltrates[4]
Arthritis models in miceReduction in joint inflammation and destructionSignificant reduction in disease severity[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Th17 Cell Differentiation and IL-17A Measurement

Objective: To assess the effect of a test compound on the differentiation of naive CD4+ T cells into IL-17A producing Th17 cells.

Workflow Diagram:

Th17_Differentiation_Workflow Isolate_Naive_T_Cells Isolate Naive CD4+ T-Cells from Spleen Culture_and_Stimulate Culture with anti-CD3/CD28 and Th17 polarizing cytokines (TGF-β, IL-6, IL-23) +/- Test Compound Isolate_Naive_T_Cells->Culture_and_Stimulate Incubate Incubate for 3-5 days Culture_and_Stimulate->Incubate Restimulate Restimulate with PMA/Ionomycin + Protein Transport Inhibitor Incubate->Restimulate Analyze_IL17 Analyze IL-17A Production Restimulate->Analyze_IL17 Flow_Cytometry Intracellular Staining & Flow Cytometry Analyze_IL17->Flow_Cytometry ELISA ELISA of Supernatant Analyze_IL17->ELISA

Caption: Workflow for in vitro Th17 differentiation and IL-17A analysis.

Detailed Protocol:

  • Isolation of Naïve CD4+ T Cells:

    • Prepare a single-cell suspension from the spleens of mice (e.g., C57BL/6).

    • Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL).

    • Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 20 ng/mL), and IL-23 (e.g., 20 ng/mL). Anti-IFN-γ and anti-IL-4 antibodies are often included to prevent differentiation into other T helper subsets.

    • Add the test compound (e.g., this compound) at various concentrations or a vehicle control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Restimulation and IL-17A Detection:

    • For intracellular cytokine staining, restimulate the cells for 4-6 hours with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Flow Cytometry:

      • Stain for surface markers (e.g., CD4).

      • Fix and permeabilize the cells using a commercially available kit.

      • Stain for intracellular IL-17A using a fluorescently labeled anti-IL-17A antibody.

      • Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

    • ELISA:

      • Collect the cell culture supernatant before restimulation.

      • Perform a sandwich ELISA for IL-17A according to the manufacturer's protocol to quantify the secreted cytokine concentration.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of rheumatoid arthritis.

Workflow Diagram:

CIA_Model_Workflow Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Treatment Initiate Treatment (e.g., SR1555 or vehicle) around onset of arthritis Day_21->Treatment Monitoring Monitor Disease Progression (Clinical Scoring, Paw Swelling) Treatment->Monitoring daily/every other day Day_42 Day ~42: Terminal Analysis Monitoring->Day_42 Histology Histological Analysis of Joints Day_42->Histology Cytokine_Analysis Cytokine Profiling (Serum, Joint Lavage) Day_42->Cytokine_Analysis

Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Detailed Protocol:

  • Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.

  • Primary Immunization (Day 0):

    • Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

    • Administer an intradermal injection at the base of the tail.

  • Booster Immunization (Day 21):

    • Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA).

    • Administer an intradermal injection at a different site on the tail.

  • Disease Monitoring and Scoring:

    • Begin monitoring for signs of arthritis around day 24.

    • Score the severity of arthritis in each paw based on a scale (e.g., 0-4), assessing erythema, swelling, and joint rigidity.

  • Treatment:

    • Once clinical signs of arthritis appear, randomize mice into treatment groups.

    • Administer the test compound (e.g., this compound) or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Terminal Analysis:

    • At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., IL-17A by ELISA).

    • Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

This compound represents a promising small molecule approach to inhibiting IL-17 production by targeting the master regulator RORγt. Preclinical data suggests its potential in suppressing Th17-mediated inflammation. However, a significant lack of independent validation studies in the public domain makes a direct, robust comparison with clinically approved anti-IL-17 biologics challenging. While biologics like Secukinumab, Ixekizumab, and Brodalumab have demonstrated high efficacy and have well-characterized safety profiles in various autoimmune diseases, the development of oral RORγt inverse agonists has been met with challenges, including concerns about potential off-target effects. Further independent research is required to fully elucidate the therapeutic potential and safety profile of this compound and to position it within the landscape of IL-17-targeting therapies.

References

Safety Operating Guide

Proper Disposal of SR1555 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of SR1555 hydrochloride, a selective RORγ inverse agonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is utilized in research, particularly in studies related to autoimmune diseases, for its ability to inhibit the development and function of pro-inflammatory TH17 cells.[1] While specific disposal instructions are often found in the Safety Data Sheet (SDS), general best practices for chemical waste management should always be observed.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The free base of this compound, SR1555, is classified as hazardous to the aquatic environment with long-lasting effects.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with the chemical.

  • Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound waste:

  • Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal procedures. Contact your EHS department for any uncertainties.

  • Prepare for Disposal: Ensure all waste is properly segregated as described above.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste disposal vendor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up must be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueReference
Chemical NameThis compound[1]
Primary HazardH413: May cause long lasting harmful effects to aquatic life (for free base)
SolubilityDMSO: 15 mg/mL (for free base)
Storage Temperature2-8°C

Disposal Workflow

start Start: Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid label Label Waste Container (Name, Hazards) collect_solid->label collect_liquid->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Approved Vendor contact_ehs->disposal

References

Personal protective equipment for handling SR1555 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of SR1555 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to answer specific operational questions, ensuring laboratory safety and promoting best practices in chemical handling.

This compound is a selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ), a key regulator of immune responses.[1][2] It has been shown to inhibit the development and function of pro-inflammatory Th17 cells and increase the frequency of anti-inflammatory T regulatory (Treg) cells, making it a compound of interest in autoimmune disease research.[1][2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of SR1555 and its hydrochloride salt is provided below for easy reference.

PropertySR1555 (Free Base)This compound
Appearance White to beige powderCrystalline solid
Molecular Formula C₂₂H₂₂F₆N₂O₂C₂₂H₂₃ClF₆N₂O₂
Molecular Weight 460.41 g/mol 496.9 g/mol [3]
CAS Number 1386439-51-52309312-90-9[3]
Solubility DMSO: 15 mg/mLSoluble in DMSO
Storage Temperature 2-8°C-20°C[3]
Purity ≥98% (HPLC)≥98%[3]
Chemical Name 1,1,1,3,3,3-Hexafluoro-2-(4'-((1-(acetyl) piperazine) methyl)-[1,1′-biphenyl]-4-yl)propan-2-ol1-[4-[[4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]methyl]-1-piperazinyl]-ethanone, monohydrochloride[3]

Safety and Handling Procedures

Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with the care required for hazardous materials.[4]

Hazard Identification and Precautionary Measures
  • Hazard Statements: May be harmful if swallowed or in contact with skin. May cause eye, skin, and respiratory tract irritation. Long-term effects have not been determined.

  • Precautionary Statements:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

EquipmentSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin Protection Wear impervious gloves (e.g., nitrile), a lab coat, and full-body clothing. Change gloves frequently and when contaminated.
Respiratory Protection If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.
First Aid Measures

In the event of exposure, follow these first-aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.
Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at the recommended temperature of -20°C.[3]

  • Handling: Handle in a well-ventilated place, such as a chemical fume hood.[5] Avoid formation of dust and aerosols. Use non-sparking tools.

Spill and Leak Procedures

In case of a spill, follow these steps to mitigate exposure and contamination.

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE and contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Unused Product: Dispose of contents/container to an approved waste disposal plant.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly. The first rinse of any empty containers must be collected and disposed of as hazardous waste.[7]

Experimental Protocol: In Vitro Inhibition of IL-17A Expression

This protocol provides a general methodology for assessing the in vitro activity of this compound on the inhibition of IL-17A expression in a suitable cell line (e.g., EL4 cells).

Materials
  • This compound

  • EL4 cell line (or other suitable Th17-like cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • Cell stimulation reagents (e.g., PMA and Ionomycin)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IL-17A and a housekeeping gene (e.g., GAPDH)

  • ELISA kit for IL-17A protein quantification

Methodology
  • Cell Culture: Culture EL4 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Cell Treatment:

    • Seed EL4 cells in appropriate culture plates (e.g., 24-well plates) at a density of 1 x 10⁶ cells/mL.

    • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) before stimulation.

  • Cell Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) for a specified period (e.g., 4-6 hours for RNA analysis, 24 hours for protein analysis).

  • RNA Analysis (qPCR):

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for IL-17A and a housekeeping gene to determine the relative gene expression levels.

  • Protein Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-17A protein using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the IC₅₀ value of this compound for the inhibition of IL-17A expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RORγ inverse agonists and a typical experimental workflow for evaluating their activity.

RORg_Signaling_Pathway RORγ Inverse Agonist Signaling Pathway cluster_nucleus Nucleus RORg RORγt DNA ROR Response Element (RORE) on DNA RORg->DNA binds to Transcription_Activation Gene Transcription (e.g., IL-17A, IL-17F) RORg->Transcription_Activation activates Transcription_Repression Repression of Gene Transcription RORg->Transcription_Repression mediates SR1555 This compound (Inverse Agonist) SR1555->RORg binds to Treg_Development Treg Cell Development SR1555->Treg_Development stimulates Coactivator Co-activator Proteins Coactivator->RORg recruited by (agonist-bound RORγ) Corepressor Co-repressor Proteins Corepressor->RORg recruited by (inverse agonist-bound RORγ) Th17_Differentiation Th17 Cell Differentiation & Function Transcription_Activation->Th17_Differentiation promotes Experimental_Workflow In Vitro Experimental Workflow for this compound start Start cell_culture Cell Culture (e.g., EL4 cells) start->cell_culture compound_prep Prepare SR1555 HCl and Vehicle Controls cell_culture->compound_prep treatment Treat Cells with SR1555 HCl compound_prep->treatment stimulation Stimulate Cells (e.g., PMA/Ionomycin) treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest rna_analysis RNA Extraction, cDNA Synthesis, qPCR harvest->rna_analysis for gene expression protein_analysis ELISA for IL-17A Protein harvest->protein_analysis for protein secretion data_analysis Data Analysis (IC50 determination) rna_analysis->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR1555 hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SR1555 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.